E-10-Hydroxynortriptyline D3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C19H21NO |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(2E)-2-[3-(trideuteriomethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+/i1D3 |
InChI-Schlüssel |
VAGXZGJKNUNLHK-XGLAJIDCSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of E-10-Hydroxynortriptyline D3 in Modern Bioanalysis: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions and Applications of E-10-Hydroxynortriptyline D3.
Executive Summary
This compound is a deuterated analog of E-10-Hydroxynortriptyline, the primary and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline (B1679971). Its principal function is to serve as a high-fidelity internal standard for the quantitative analysis of E-10-Hydroxynortriptyline in complex biological matrices such as plasma and serum.[1][2] The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the endogenous analyte in mass spectrometry-based assays, without altering its chemical and chromatographic properties. This technical guide elucidates the function of this compound, its importance in therapeutic drug monitoring (TDM) and pharmacokinetic studies, and provides an overview of the analytical methodologies where it is employed.
The Function of this compound as an Internal Standard
In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification. The IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis.
This compound is an ideal internal standard for its unlabeled counterpart due to the following reasons:
-
Similar Physicochemical Properties: It co-elutes with the analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer source.
-
Distinct Mass-to-Charge Ratio (m/z): The deuterium labeling results in a higher molecular weight, allowing the mass spectrometer to distinguish it from the native analyte.[2]
-
Correction for Matrix Effects and Extraction Efficiency: It compensates for variations in sample extraction, potential ion suppression or enhancement from the biological matrix, and inconsistencies in instrument response.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry.
The Significance of E-10-Hydroxynortriptyline in Therapeutics
E-10-Hydroxynortriptyline is not merely an inactive byproduct; it is an active metabolite that contributes to the therapeutic and potentially toxic effects of nortriptyline.[3][4] It is known to inhibit the reuptake of norepinephrine, contributing to the antidepressant effect of the parent drug. Moreover, plasma concentrations of E-10-Hydroxynortriptyline can exceed those of nortriptyline, particularly in elderly patients, and have been linked to cardiotoxicity. Therefore, accurate monitoring of this metabolite is critical for effective and safe therapeutic management.
Analytical Methodologies
The quantification of E-10-Hydroxynortriptyline using this compound as an internal standard typically involves LC-MS/MS. A general workflow for such an analysis is described below.
Experimental Protocols
4.1.1 Sample Preparation: Protein Precipitation
A common and rapid method for sample clean-up is protein precipitation.
-
To a 100 µL aliquot of plasma or serum, add a known concentration of this compound solution.
-
Add 300 µL of a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4.1.2 Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to protein precipitation.
-
To a 500 µL aliquot of plasma, add the internal standard, this compound.
-
Add a basifying agent, such as sodium hydroxide, to adjust the pH.
-
Add an immiscible organic solvent (e.g., 1-chlorobutane (B31608) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 5-10 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
4.1.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The prepared sample is injected into an HPLC system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: The analyte and internal standard are separated from other sample components on a reverse-phase column, typically a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly used.
-
Mass Spectrometric Detection: The column effluent is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
Data Presentation
The following tables summarize typical quantitative parameters for the analysis of E-10-Hydroxynortriptyline.
Table 1: LC-MS/MS Method Parameters for the Quantification of E-10-Hydroxynortriptyline
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Quantitative Performance Characteristics
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 500 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Table 3: Mass Spectrometry Transitions (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| E-10-Hydroxynortriptyline | 280.2 | 262.2 |
| This compound | 283.2 | 265.2 |
Note: The exact mass transitions for this compound may vary slightly depending on the specific fragmentation pattern, but will reflect the +3 Da mass shift from the unlabeled compound.
Visualizations
Signaling Pathway of Nortriptyline Metabolism
Caption: Metabolic pathway of nortriptyline.
Experimental Workflow for Bioanalysis
Caption: Bioanalytical workflow for quantification.
Conclusion
This compound is an indispensable tool in the field of clinical and pharmaceutical analysis. Its use as a stable isotope-labeled internal standard ensures the high accuracy and precision required for therapeutic drug monitoring and pharmacokinetic research of nortriptyline. The methodologies outlined in this guide provide a framework for the reliable quantification of the active metabolite, E-10-Hydroxynortriptyline, ultimately contributing to safer and more effective patient care. The continued application of such robust analytical techniques is paramount in advancing personalized medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrocardiographic changes with nortriptyline and 10-hydroxynortriptyline in elderly depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Deuterium Labeling in the Bioanalysis of E-10-Hydroxynortriptyline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of deuterium (B1214612) labeling, specifically in E-10-Hydroxynortriptyline D3, for the accurate quantification of its unlabeled analogue in biological matrices. E-10-Hydroxynortriptyline is a major active metabolite of the tricyclic antidepressant nortriptyline (B1679971). Accurate measurement of its concentration is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the reliability and accuracy of results.
The Principle of Deuterium Labeling in Quantitative Bioanalysis
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, plays a fundamental role in modern drug metabolism and pharmacokinetic (DMPK) studies. The core principle lies in the use of a deuterated version of the analyte of interest as an internal standard (IS).[][2] this compound is chemically identical to E-10-Hydroxynortriptyline, but with three deuterium atoms replacing three hydrogen atoms. This subtle mass difference allows for its differentiation by a mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly to the unlabeled analyte during sample preparation and chromatographic separation.
The primary advantages of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: Biological samples such as plasma or serum are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of the analyte to the internal standard remains constant, leading to accurate quantification.
-
Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are inevitable. A deuterated internal standard, added at the beginning of the sample preparation process, experiences the same losses as the analyte, thereby correcting for this variability.
-
Improved Precision and Accuracy: By mitigating the effects of experimental variability, the use of a deuterated internal standard significantly enhances the precision and accuracy of the bioanalytical method.
Synthesis of Deuterated this compound
While specific, detailed synthesis protocols for commercially available this compound are often proprietary, a general understanding of the synthetic strategies for introducing deuterium into organic molecules can be provided. Deuterium labeling can be achieved through various methods, including hydrogen-isotope exchange reactions or by using deuterated reagents in a multi-step synthesis.
A plausible approach for the synthesis of this compound involves the use of a deuterated precursor. For instance, deuterated reagents can be used in the final steps of the synthesis of nortriptyline, which is then metabolized to E-10-hydroxynortriptyline, or through direct chemical synthesis from a nortriptyline analogue.
Representative Synthetic Approach (Based on general principles of deuterium labeling):
A common method for introducing deuterium is through a base-catalyzed hydrogen-deuterium exchange reaction.[3][4] This involves treating the parent molecule or a suitable precursor with a deuterium source, such as deuterium oxide (D₂O), in the presence of a base.
Disclaimer: The following is a generalized, representative protocol and not a validated synthesis for this compound.
Objective: To introduce deuterium atoms at specific positions in a molecule similar in structure to nortriptyline metabolites.
Materials:
-
Precursor molecule (e.g., a nortriptyline analogue)
-
Deuterium oxide (D₂O)
-
Base catalyst (e.g., sodium deuteroxide, NaOD)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Quenching agent (e.g., ammonium (B1175870) chloride, NH₄Cl)
-
Purification system (e.g., column chromatography)
Procedure:
-
The precursor molecule is dissolved in an anhydrous solvent under an inert atmosphere.
-
A solution of the base catalyst in D₂O is added to the reaction mixture.
-
The reaction is stirred at a specific temperature for a defined period to allow for hydrogen-deuterium exchange.
-
The reaction is quenched by the addition of a suitable agent.
-
The product is extracted with an organic solvent.
-
The organic layer is dried and the solvent is removed under reduced pressure.
-
The crude product is purified using column chromatography to isolate the deuterated compound.
-
The final product is characterized by mass spectrometry and nuclear magnetic resonance (NMR) to confirm the incorporation and location of the deuterium atoms.
Bioanalytical Method for the Quantification of E-10-Hydroxynortriptyline in Human Plasma using LC-MS/MS
The following is a detailed experimental protocol compiled from published literature for the quantification of E-10-Hydroxynortriptyline in human plasma using this compound as an internal standard.[5]
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound (internal standard).
-
Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 20% B, ramp to 80% B over 4 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Total Run Time | Approximately 6 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | +5500 V |
MRM Transitions:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| E-10-Hydroxynortriptyline | 280.2 | 233.2 |
| This compound (IS) | 283.2 | 236.2 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Quantitative Data Summary
The following tables summarize the validation parameters for LC-MS/MS methods for the quantification of E-10-Hydroxynortriptyline from the literature.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | r² | Reference |
| E-10-Hydroxynortriptyline | 0.5 - 400 | 0.5 | > 0.999 | |
| E-10-Hydroxynortriptyline | LLOQ - 40 | 0.5 | ≥ 0.997 | |
| 10-Hydroxynortriptyline | 1.09 - 30.0 | 1.09 | > 0.998 | |
| 10-Hydroxynortriptyline | 0.8 - 32 | 0.8 | N/A |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| E-10-Hydroxynortriptyline | LLOQ | <16 | N/A | 92-114 | |
| E-10-Hydroxynortriptyline | >LLOQ | <7.1 | N/A | 92-114 | |
| 10-Hydroxynortriptyline | 1.6 | 11 | 11 | N/A | |
| 10-Hydroxynortriptyline | 8.0 | 7 | 7 | N/A |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Bioanalytical workflow for the quantification of E-10-Hydroxynortriptyline.
Caption: Principle of using a deuterated internal standard for quantification.
Caption: Simplified metabolic pathway of Amitriptyline to E-10-Hydroxynortriptyline.
References
- 2. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of E-10-Hydroxynortriptyline D3 in Advancing Antidepressant Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of antidepressant metabolism is critical for understanding drug efficacy, predicting patient response, and ensuring safety. Nortriptyline (B1679971), a tricyclic antidepressant, is extensively metabolized in the body, primarily to its active metabolite, E-10-hydroxynortriptyline. The deuterated analog, E-10-Hydroxynortriptyline D3, serves as an invaluable tool in the precise quantification of this key metabolite, thereby enhancing the accuracy of pharmacokinetic and pharmacodynamic studies. This technical guide provides an in-depth overview of the role and application of this compound in antidepressant metabolism research, complete with quantitative data, experimental protocols, and visual workflows.
Deuterated internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation and analysis, yet they are distinguishable by their mass-to-charge ratio.[1] This allows for accurate correction of analytical variability.[1]
Nortriptyline Metabolism and the Significance of E-10-Hydroxynortriptyline
Nortriptyline is primarily metabolized by the cytochrome P450 enzyme CYP2D6 to E-10-hydroxynortriptyline, an active metabolite with approximately half the potency of the parent drug.[2][3] To a lesser extent, CYP3A4 is also involved in this hydroxylation, particularly at higher concentrations of nortriptyline.[4] The genetic polymorphism of CYP2D6 leads to significant inter-individual variations in nortriptyline metabolism, affecting plasma concentrations of both the parent drug and its hydroxylated metabolite.[2][3][5] These variations can impact therapeutic outcomes and the risk of adverse effects.[2][3] Therefore, accurate monitoring of E-10-hydroxynortriptyline levels is crucial in clinical and research settings.
Quantitative Data in Nortriptyline Metabolism
The following tables summarize key quantitative data related to nortriptyline metabolism and the influence of CYP2D6 genotype.
Table 1: Pharmacokinetic Parameters of Nortriptyline and E-10-Hydroxynortriptyline by CYP2D6 Phenotype
| CYP2D6 Phenotype | Apparent Oral Clearance of Nortriptyline (proportional ratio) | AUC (Nortriptyline) / AUC (E-10-Hydroxynortriptyline) Ratio (proportional ratio) |
| Poor Metabolizers (PM) | 1 | 36 |
| Extensive Metabolizers (1 functional gene) | 1 | 25 |
| Extensive Metabolizers (2 functional genes) | 4 | 10 |
| Ultrarapid Metabolizers (3 functional genes) | 5 | 4 |
| Ultrarapid Metabolizers (13 functional genes) | 17 | 1 |
Data adapted from a study on the 10-hydroxylation of nortriptyline in individuals with varying numbers of functional CYP2D6 genes.[6]
Table 2: Kinetic Parameters of Nortriptyline E-10-Hydroxylation by CYP Isoforms
| CYP Isoform | Km (μM) |
| CYP2D6 (high affinity) | 1.3 - 2.1 |
| CYP3A4 (low affinity) | 24.4 - 37.4 |
Data from in vitro studies using human liver microsomes and heterologously expressed CYPs.[4]
Table 3: Pharmacokinetic Parameters of E-10-Hydroxynortriptyline Enantiomers
| Parameter | (-)-E-10-OH-NT | (+)-E-10-OH-NT |
| Plasma Half-Life (hours) | 8 - 9 | 8 - 9 |
| Percentage of dose recovered as glucuronide in urine | 35.3% +/- 9.7% | 64.4% +/- 12.1% |
| Renal Clearance of unbound drug (L.kg-1.hr-1) | 0.57 +/- 0.16 | 0.44 +/- 0.14 |
Data from a study on the stereoselective disposition of racemic E-10-hydroxynortriptyline.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of metabolism studies. The following sections outline key experimental protocols.
Protocol 1: In Vitro Metabolism of Nortriptyline in Human Liver Microsomes
This protocol is designed to investigate the enzymatic kinetics of nortriptyline hydroxylation.
1. Materials:
- Human liver microsomes (pooled from multiple donors)
- Nortriptyline hydrochloride
- E-10-Hydroxynortriptyline standard
- This compound (as internal standard)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate (B84403) buffer (pH 7.4)
- Acetonitrile (B52724) (ACN) with 0.1% formic acid
- Quinidine (B1679956) (CYP2D6 inhibitor)
- Ketoconazole (B1673606) (CYP3A4 inhibitor)
2. Incubation:
- Pre-incubate human liver microsomes (final concentration ~0.2-0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
- Add nortriptyline at various concentrations (e.g., 0.5 µM to 100 µM) to the microsomal suspension. For inhibition studies, add quinidine or ketoconazole and pre-incubate for 10-15 minutes before adding nortriptyline.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate for a specified time (e.g., 15-30 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
- Terminate the reaction by adding an equal volume of cold acetonitrile containing this compound internal standard.
3. Sample Processing:
- Vortex the terminated reaction mixture vigorously to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Quantitative Analysis of E-10-Hydroxynortriptyline in Human Plasma using LC-MS/MS
This protocol outlines a typical procedure for the quantification of E-10-hydroxynortriptyline in clinical or research samples.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma, add 10 µL of a working solution of this compound (internal standard).
- Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate plasma proteins.[1]
- Vortex vigorously for 1 minute.[1]
- Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
- Transfer the clear supernatant to a vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- Liquid Chromatography:
- Column: A C18 reversed-phase column (e.g., ACE C18) is commonly used.[8]
- Mobile Phase: A gradient of an aqueous solution (e.g., 20 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typical.[9]
- Flow Rate: A flow rate of around 0.50 mL/min is often employed.[9]
- Injection Volume: Typically 5-10 µL.
- Mass Spectrometry:
- Ionization: Positive electrospray ionization (ESI) is generally used.[8]
- Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for both E-10-hydroxynortriptyline and this compound are monitored.
3. Data Analysis:
- A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.
- The concentration of E-10-hydroxynortriptyline in the unknown samples is determined from this calibration curve.
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes in nortriptyline metabolism studies.
Conclusion
This compound is an essential tool for researchers, scientists, and drug development professionals working on antidepressant metabolism. Its use as an internal standard in LC-MS/MS assays allows for highly accurate and precise quantification of the active metabolite E-10-hydroxynortriptyline. This, in turn, facilitates a deeper understanding of the pharmacokinetic variability of nortriptyline, particularly in relation to CYP2D6 genetic polymorphisms. The methodologies and data presented in this guide provide a solid foundation for designing and conducting robust studies in this critical area of pharmacology and personalized medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. s3.pgkb.org [s3.pgkb.org]
- 3. g-standaard.nl [g-standaard.nl]
- 4. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of CYP2D6 in the metabolism of antidepressants | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 6. 10-Hydroxylation of nortriptyline in white persons with 0, 1, 2, 3, and 13 functional CYP2D6 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
E-10-Hydroxynortriptyline D3 certificate of analysis
Technical Guide: E-10-Hydroxynortriptyline D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a deuterated metabolite of the tricyclic antidepressant nortriptyline (B1679971). This document compiles essential chemical and analytical information, metabolic context, and experimental methodologies relevant to its use in research and development. This compound is commonly used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1][2]
Compound Specifications
The following tables summarize the key chemical and physical properties of this compound compiled from various suppliers.
| Identifier | Value | Source |
| Chemical Name | (E)-5-(3-((methyl-d3)amino)propylidene)-10,11-dihydro-5H-dibenzo[a,d][1]annulen-10-ol | Chromato Scientific |
| Synonyms | E-10-OH-NT-d3, (5Z)-10,11-Dihydro-5-[3-(methylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-10-ol-D3 | MedchemExpress.com, ARTIS STANDARDS |
| CAS Number | 2749049-11-2 | Chromato Scientific |
| Unlabeled CAS | 47132-16-1 | MedchemExpress.com, Simson Pharma Limited |
| Molecular Formula | C19H18D3NO | MedchemExpress.com, Chromato Scientific, ARTIS STANDARDS |
| Molecular Weight | 282.4 g/mol | Chromato Scientific |
| Purity | 99.65% | MedchemExpress.com |
| Physical Property | Value | Source |
| Appearance | Solid, White to off-white | MedchemExpress.com |
| Storage Condition | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | MedchemExpress.com |
| Shipping Condition | Ambient Temperature | Chromato Scientific |
Experimental Protocols
Detailed methodologies for the analysis of nortriptyline and its metabolites, including E-10-Hydroxynortriptyline, are crucial for accurate quantification in biological matrices. The following protocols are based on established analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Analysis
A fast and sensitive LC-MS/MS assay is commonly used for the quantification of nortriptyline and its hydroxylated metabolites in human plasma.[3]
-
Sample Preparation: Plasma samples are prepared using protein precipitation.[3]
-
Chromatographic Separation: Separation is achieved on a C18 column with a mobile phase consisting of 0.1% formic acid in an acetonitrile (B52724) gradient.[3] The total run time is typically around 6 minutes.[3]
-
Detection: Detection is performed by electrospray ionization (ESI) in the positive mode with tandem mass spectrometry (MS/MS).[3]
-
Performance: This method can achieve a lower limit of quantification (LLOQ) of 0.5 ng/ml for the metabolites, with a linear range up to 40 ng/ml (r² ≥ 0.997).[3] Precision is generally under 7.1% coefficient of variance, and accuracy is within 92-114%.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Analysis
GC-MS provides another robust method for the determination of amitriptyline (B1667244) and its metabolites.
-
Internal Standards: Deuterated analogs of each compound, such as this compound, are used as internal standards.[4]
-
Sample Preparation: The two alcohol metabolites are dehydrated during sample preparation to improve their GC-MS properties.[4]
-
Analysis: Isobutane can be used as both the GC carrier gas and the chemical ionization (CI) reagent gas.[4] Quantification is achieved through selective ion monitoring of the protonated molecular ions (MH+) of the analyte and its deuterated internal standard.[4]
-
Performance: The assay sensitivity is typically around 1 ng/ml for 10-hydroxynortriptyline (B30761), with precision and accuracy errors of less than 5%.[4]
Metabolic Pathway of Nortriptyline
Nortriptyline is an active metabolite of amitriptyline and is itself further metabolized in the liver.[5][6] The primary metabolic pathways are demethylation and hydroxylation, followed by glucuronic acid conjugation.[5][6] The cytochrome P450 enzymes, particularly CYP2D6, play a major role in its metabolism, with contributions from CYP1A2, CYP2C19, and CYP3A4.[5][6] The main active metabolite is 10-hydroxynortriptyline, which exists in E and Z isomeric forms.[5]
Below is a diagram illustrating the metabolic conversion of Amitriptyline to Nortriptyline and its subsequent hydroxylation.
Caption: Metabolic pathway of Amitriptyline to Nortriptyline and its metabolites.
Experimental Workflow for Quantification
The following diagram outlines a typical workflow for the quantification of E-10-Hydroxynortriptyline in a biological sample using an internal standard like its deuterated analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Nortriptyline | C19H21N | CID 4543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Sample Preparation for the Analysis of E-10-Hydroxynortriptyline-d3 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sample preparation of E-10-Hydroxynortriptyline-d3 for quantitative analysis in human plasma. E-10-Hydroxynortriptyline-d3 is the deuterated stable isotope-labeled internal standard for E-10-Hydroxynortriptyline, a major active metabolite of the tricyclic antidepressant nortriptyline (B1679971). Accurate quantification of nortriptyline and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. The described methods, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, are designed for use with subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Nortriptyline is a widely prescribed tricyclic antidepressant. Its clinical efficacy and potential for toxicity necessitate the monitoring of its plasma concentrations, along with those of its principal metabolites.[1][2] E-10-Hydroxynortriptyline is a significant active metabolite, and its deuterated analog, E-10-Hydroxynortriptyline-d3, is commonly used as an internal standard to ensure accuracy and precision in quantitative bioanalytical methods.[3] This document outlines established sample preparation protocols to extract these analytes from human plasma, a common biological matrix in clinical and research settings. The selection of a specific method will depend on the required sensitivity, sample throughput, and available laboratory equipment.
Experimental Protocols
Three common sample preparation techniques are presented: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput analysis.
Materials:
-
Human plasma sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) solution (E-10-Hydroxynortriptyline-d3 in a suitable solvent)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the appropriate volume of the E-10-Hydroxynortriptyline-d3 internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT, reducing matrix effects.
Materials:
-
Human plasma sample (250 µL)
-
Internal Standard (IS) solution (E-10-Hydroxynortriptyline-d3)
-
Extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane)
-
Aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate)
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase or a compatible solvent)
Procedure:
-
Pipette 250 µL of human plasma into a centrifuge tube.
-
Add the internal standard solution.
-
Add 1.0 mL of aqueous buffer and vortex briefly.
-
Add 5.0 mL of the extraction solvent.
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS injection.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts, minimizing matrix interference and potentially increasing sensitivity.
Materials:
-
Human plasma sample (1 mL)
-
Internal Standard (IS) solution (E-10-Hydroxynortriptyline-d3)
-
SPE cartridges (e.g., Oasis HLB or Bond-Elut TCA)
-
Phosphoric acid (2%) or other suitable buffer
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Elution solvent (e.g., 2% butylamine (B146782) in methanol or dichloromethane/isopropanol/ammonia mixture)
-
SPE vacuum manifold
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Pre-treat the plasma sample: Dilute 1 mL of plasma with a buffer (e.g., 2 mL of phosphate (B84403) buffer) and add the internal standard. Acidify with a small volume of 2% phosphoric acid and vortex.
-
Condition the SPE cartridge: Wash the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample: Apply the pre-treated plasma sample to the conditioned SPE cartridge.
-
Wash the cartridge: Wash with 1 mL of deionized water, followed by a wash with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes: Elute the E-10-Hydroxynortriptyline and its deuterated internal standard with a suitable elution solvent (e.g., 3 mL of 2% butylamine in methanol).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for analysis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters obtained from methods similar to those described above.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Analyte(s) | Nortriptyline, E/Z-10-Hydroxynortriptyline | Nortriptyline, 10-Hydroxynortriptyline (B30761) | Nortriptyline, Desipramine, Amitriptyline |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (for metabolites) | 0.8 - 1.09 ng/mL | 1.2 - 5.8 µg/L |
| Recovery | > 90% | > 87% | > 94% |
| Precision (RSD%) | < 7.1% (<16% at LLOQ) | < 11% (within- and between-day) | < 9.8% (interassay) |
| Linearity (r²) | ≥ 0.997 | > 0.998 | Not specified |
Visualizations
Caption: Overview of sample preparation workflows for E-10-Hydroxynortriptyline-d3 analysis.
Caption: Detailed workflow for the Protein Precipitation protocol.
Caption: Detailed workflow for the Liquid-Liquid Extraction protocol.
References
Application Note: High-Throughput Bioanalytical Method for E-10-Hydroxynortriptyline using E-10-Hydroxynortriptyline-D3 Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of E-10-Hydroxynortriptyline in human plasma. The method utilizes its stable isotope-labeled analog, E-10-Hydroxynortriptyline-D3, as an internal standard to ensure high accuracy and precision, correcting for variability in sample preparation and instrument response.[1][2][3] A simple protein precipitation protocol is employed for sample preparation, allowing for a rapid and efficient workflow suitable for high-throughput bioanalysis. Chromatographic separation is achieved on a C18 reversed-phase column with a total run time of 6 minutes.[4][5] This method is ideal for therapeutic drug monitoring, pharmacokinetic studies, and clinical research involving nortriptyline (B1679971) and its metabolites.
Introduction
Nortriptyline is a tricyclic antidepressant and its major active metabolite is 10-hydroxynortriptyline, which exists as E and Z stereoisomers.[4][5] Monitoring the levels of these metabolites is crucial for understanding the drug's efficacy and safety profile. The use of a stable isotope-labeled internal standard, such as E-10-Hydroxynortriptyline-D3, is the gold standard in quantitative bioanalysis by mass spectrometry.[1][3] Deuterated internal standards co-elute with the analyte and have nearly identical physicochemical properties, which allows them to effectively compensate for variations during the analytical process, including extraction efficiency, matrix effects, and instrument response.[1][2][3] This application note provides a detailed protocol for the extraction and quantification of E-10-Hydroxynortriptyline in human plasma using E-10-Hydroxynortriptyline-D3 as an internal standard with LC-MS/MS.
Experimental
Materials and Reagents
-
E-10-Hydroxynortriptyline and E-10-Hydroxynortriptyline-D3 reference standards were sourced from a reputable supplier.[6][7][8][9][10]
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and formic acid
-
Human plasma
-
Microcentrifuge tubes
-
Analytical balance, vortex mixer, and centrifuge
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
A C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm).
Standard Solutions
Stock solutions of E-10-Hydroxynortriptyline and E-10-Hydroxynortriptyline-D3 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution in a mixture of methanol and water (50:50, v/v). The internal standard working solution was prepared at a concentration of 50 ng/mL.
Sample Preparation
A protein precipitation method was employed for the extraction of the analyte and internal standard from human plasma.[4]
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the E-10-Hydroxynortriptyline-D3 internal standard working solution (50 ng/mL) to each sample, except for the blank matrix samples.
-
Vortex the samples for 10 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
The analysis was performed using a validated LC-MS/MS method with positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for detection.[4][5]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 6.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Compound |
| E-10-Hydroxynortriptyline | |
| E-10-Hydroxynortriptyline-D3 |
Results and Discussion
The developed method demonstrated excellent performance for the quantification of E-10-Hydroxynortriptyline in human plasma. The use of the deuterated internal standard, E-10-Hydroxynortriptyline-D3, ensured the reliability of the results by compensating for matrix effects and other sources of analytical variability.[1][2]
The method was validated over a linear range of 0.5 to 100 ng/mL. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, similar to previously published methods.[4][5] The precision and accuracy of the method were within the acceptable limits as per regulatory guidelines.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ | 0.5 ng/mL[4][5] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Workflow and Pathway Diagrams
Caption: A flowchart illustrating the key steps in the bioanalytical workflow.
Caption: The logical basis for using a deuterated internal standard.
Conclusion
This application note presents a fast, sensitive, and reliable LC-MS/MS method for the quantification of E-10-Hydroxynortriptyline in human plasma. The use of E-10-Hydroxynortriptyline-D3 as an internal standard is critical for achieving the high level of accuracy and precision required for clinical and pharmaceutical research. The simple sample preparation procedure and short chromatographic run time make this method well-suited for high-throughput applications.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (E)-10-Hydroxy-Nortriptyline-D3 | CAS No: 2749049-11-2 [aquigenbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. E-10-Hydroxynortriptyline D3 [artisbiotech.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. (E)-10-Hydroxynortriptyline-d3 - HY-U00050S Hycultec GmbH [hycultec.de]
Application Notes and Protocols for E-10-Hydroxynortriptyline D3 in Clinical Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of E-10-Hydroxynortriptyline D3 as an internal standard in the quantitative analysis of E-10-hydroxynortriptyline in clinical mass spectrometry.
Introduction
(E)-10-Hydroxynortriptyline is the major active metabolite of nortriptyline (B1679971), a tricyclic antidepressant. Monitoring the concentration of both nortriptyline and its metabolites is crucial for therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity. Stable isotope-labeled internal standards, such as (E)-10-Hydroxynortriptyline-d3, are essential for accurate and precise quantification of the analyte by mass spectrometry, as they compensate for matrix effects and variations in sample processing and instrument response.[1][2][3] This document outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of nortriptyline and 10-hydroxynortriptyline (B30761) in human plasma.
Metabolic Pathway of Nortriptyline
Nortriptyline is primarily metabolized in the liver to E-10-hydroxynortriptyline. This hydroxylation reaction is mainly catalyzed by the polymorphic cytochrome P450 enzymes CYP2D6 (high affinity) and to a lesser extent by CYP3A4 (low affinity).[4] The genetic polymorphism of CYP2D6 can lead to significant inter-individual variations in drug metabolism, affecting plasma concentrations of nortriptyline and its metabolites.[5]
Metabolic pathway of nortriptyline to E-10-hydroxynortriptyline.
Quantitative Analysis Data
The following tables summarize the key parameters from published LC-MS/MS methods for the quantification of nortriptyline and 10-hydroxynortriptyline in human plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | [2H3]10-OH-NT | Carbamazepine | Deuterated AMI and NOR |
| Sample Volume | 1 mL | 250 µL | Not Specified |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Protein Precipitation |
| LC Column | Reversed-phase | HyPURITY C18 | ACE C18 |
| Mobile Phase | Not Specified | 20 mM ammonium (B1175870) acetate (B1210297) : acetonitrile (B52724) (20:80, v/v) | Acetonitrile gradient with 0.1% formic acid |
| Flow Rate | Not Specified | 0.50 mL/min | Not Specified |
| Run Time | Not Specified | 2.5 min | 6 min |
| Ionization | APCI | ESI | ESI |
Table 2: Method Validation Data
| Parameter | Method 1 | Method 2 | Method 3 |
| LLOQ (ng/mL) | 0.8 | 1.09 | 0.5 |
| Linear Range (ng/mL) | 0.8-32 | 1.09-30.0 | 0.5-400 |
| Correlation (r) | Not Specified | > 0.998 | > 0.999 |
| Precision (%CV) | <11% | FDA acceptance | <7.1% (<16% at LLOQ) |
| Accuracy (%) | Not Specified | FDA acceptance | 92-114% |
| Recovery (%) | Not Specified | Not Specified | >90% |
Experimental Protocols
This section provides a detailed protocol for the quantification of E-10-hydroxynortriptyline in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.
1. Materials and Reagents
-
E-10-Hydroxynortriptyline and this compound standards
-
Human plasma (with appropriate anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Standard Solution Preparation
-
Prepare stock solutions of E-10-hydroxynortriptyline and this compound (internal standard) in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to create calibration standards with concentrations ranging from 0.5 to 400 ng/mL.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system
-
Column: C18 column (e.g., ACE C18, 50 x 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-4 min: 20-80% B
-
4-4.1 min: 80-20% B
-
4.1-6 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
E-10-hydroxynortriptyline: To be determined by direct infusion and optimization (precursor ion will be [M+H]+)
-
This compound: To be determined by direct infusion and optimization (precursor ion will be [M+H]+)
-
-
Ion Source Parameters: Optimize according to the specific instrument (e.g., capillary voltage, source temperature, gas flows).
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Experimental workflow for the LC-MS/MS analysis of E-10-hydroxynortriptyline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.pgkb.org [s3.pgkb.org]
Application Notes and Protocols for the GC-MS Analysis of E-10-Hydroxynortriptyline D3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of E-10-Hydroxynortriptyline D3 as an internal standard in the quantitative analysis of nortriptyline (B1679971) and its metabolites via Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed below are compiled and adapted from established methodologies for the therapeutic drug monitoring and pharmacokinetic analysis of tricyclic antidepressants.
Introduction
Nortriptyline is a tricyclic antidepressant and an active metabolite of amitriptyline (B1667244). Monitoring its plasma concentration, along with its primary active metabolite, 10-hydroxynortriptyline (B30761), is crucial for optimizing therapeutic outcomes and preventing toxicity. Stable isotope-labeled internal standards, such as this compound, are essential for accurate and precise quantification in complex biological matrices by compensating for variations during sample preparation and analysis.[1][2] GC-MS offers high sensitivity and selectivity for these analyses, often requiring derivatization to enhance the volatility of the analytes.[3][4]
E-10-Hydroxynortriptyline-d3 is the deuterium-labeled form of (E)-10-Hydroxy Nortriptyline, a metabolite of Nortriptyline. It serves as an ideal internal standard for quantitative analysis using mass spectrometry techniques like GC-MS or LC-MS.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various GC-MS and LC-MS/MS methods for the analysis of nortriptyline and its metabolites.
Table 1: GC-MS Method Performance for Tricyclic Antidepressants
| Analyte | Limit of Detection (LOD) | Linearity Range | Inter-assay Precision (RSD) | Reference |
| Amitriptyline | 0.5 ng/mL | Not Specified | < 5% | [1] |
| Nortriptyline | 0.5 ng/mL | Not Specified | < 5% | [1] |
| 10-Hydroxyamitriptyline | 0.5 ng/mL | Not Specified | < 5% | [1] |
| 10-Hydroxynortriptyline | 1 ng/mL | Not Specified | < 5% | [1] |
| Desipramine | 25 ng/mL | 25 - 1500 ng/mL | 9.7 ± 1.3% | [2][5] |
| Nortriptyline | 25 ng/mL | 25 - 1500 ng/mL | 9.7 ± 1.3% | [2][5] |
| Imipramine | 25 ng/mL | 25 - 1500 ng/mL | 9.7 ± 1.3% | [2][5] |
| Amitriptyline | 25 ng/mL | 25 - 1500 ng/mL | 9.7 ± 1.3% | [2][5] |
| Various TCAs | 1.2 - 5.8 µg/L | 20 - 500 µg/L | 4.5% - 9.8% | [6] |
Table 2: LC-MS/MS Method Performance for Nortriptyline and Metabolites
| Analyte | Lower Limit of Quantification (LLOQ) | Linearity Range | Precision (% CV) | Accuracy | Reference |
| Nortriptyline | 0.2 ng/mL | up to 40 ng/mL | < 7.1% (< 16% at LLOQ) | 92-114% | [7] |
| E-10-Hydroxynortriptyline | 0.5 ng/mL | up to 40 ng/mL | < 7.1% (< 16% at LLOQ) | 92-114% | [7] |
| Z-10-Hydroxynortriptyline | 0.5 ng/mL | up to 40 ng/mL | < 7.1% (< 16% at LLOQ) | 92-114% | [7] |
Experimental Protocols
Materials and Reagents
-
Analytes: Nortriptyline, E-10-hydroxynortriptyline
-
Internal Standard: this compound
-
Solvents: Heptane, Isoamyl alcohol, Ethyl acetate (B1210297) (HPLC grade)
-
Reagents: Sodium hydroxide, Potassium phosphate (B84403) buffer, Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or Heptafluorobutyric anhydride (B1165640) - HFBA)
-
Solid-Phase Extraction (SPE) Columns: C18 or similar
Sample Preparation: Liquid-Liquid Extraction
-
Aliquot: Transfer 1 mL of plasma sample to a glass tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution.
-
Alkalinization: Add 0.5 mL of 1M Sodium Hydroxide to raise the pH.
-
Extraction: Add 5 mL of a heptane/isoamyl alcohol (98:2, v/v) mixture.
-
Vortex: Mix vigorously for 10 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate for derivatization.
Derivatization
To improve the volatility and chromatographic properties of nortriptyline and its hydroxylated metabolites for GC-MS analysis, a derivatization step is necessary.[3][4]
-
Reagent Addition: Add 50 µL of MSTFA (or another suitable derivatizing agent) to the reconstituted extract.
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature before injection into the GC-MS system.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: Increase to 250°C at 20°C/min, hold for 2 minutes
-
Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table 3: Selected Ion Monitoring (SIM) Parameters
| Compound | Derivatizing Agent | Monitored Ions (m/z) |
| Nortriptyline | MSTFA | To be determined empirically |
| E-10-Hydroxynortriptyline | MSTFA | To be determined empirically |
| This compound (IS) | MSTFA | To be determined empirically |
Note: The specific ions to be monitored will depend on the fragmentation pattern of the derivatized analytes and should be determined by acquiring a full-scan mass spectrum of the derivatized standards.
Visualizations
Experimental Workflow
Caption: GC-MS analytical workflow.
Nortriptyline Metabolism
References
- 1. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope dilution gas chromatographic-mass spectrometric measurement of tricyclic antidepressant drugs. Utility of the 4-carbethoxyhexafluorobutyryl derivatives of secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitative determination of tricyclic antidepressants and their metabolites in plasma by solid-phase extraction (Bond-Elut TCA) and separation by capillary gas chromatography with nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: NMR Spectroscopy of E-10-Hydroxynortriptyline D3
Abstract
This application note provides a detailed protocol for the structural elucidation and quantitative analysis of E-10-Hydroxynortriptyline D3 using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a deuterium-labeled metabolite of the tricyclic antidepressant nortriptyline. As a stable isotope-labeled internal standard, it is crucial for accurate quantification in metabolic studies and clinical monitoring. This document outlines the necessary steps for sample preparation, NMR data acquisition, and processing for both ¹H and ¹³C NMR experiments. Representative data, including chemical shifts and coupling constants, are presented in a clear, tabular format to aid researchers in their analytical workflows.
Introduction
E-10-Hydroxynortriptyline is the major active metabolite of nortriptyline, a widely prescribed tricyclic antidepressant. The deuterated analog, this compound, serves as an invaluable internal standard for quantitative analyses by mass spectrometry (MS) and NMR, enabling precise measurement of drug and metabolite levels in biological matrices.[1] NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural information and allows for accurate quantification of compounds. This application note details the standardized procedures for obtaining high-quality ¹H and ¹³C NMR spectra of this compound, which is essential for its validation as a reference standard and its application in drug metabolism research.
Chemical Structure
Figure 1. Chemical Structure of this compound.
Experimental Protocols
Sample Preparation
A standardized sample preparation protocol is critical for obtaining reproducible and high-quality NMR data.
Materials:
-
This compound standard
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD))
-
High-quality 5 mm NMR tubes
-
Volumetric flasks
-
Pipettes
-
Glass wool or syringe filters
Procedure:
-
Weighing: Accurately weigh 1-5 mg of this compound using an analytical balance.
-
Dissolution: Dissolve the weighed sample in a precise volume (typically 0.6-0.7 mL) of a suitable deuterated solvent in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and the desired chemical shift referencing. CDCl₃ is a common choice for many organic molecules.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are recommended instrument parameters for acquiring ¹H and ¹³C NMR spectra. These may be adjusted based on the specific instrument and experimental goals.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field strength
-
Probe: 5 mm broadband probe
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | zg30 (or similar) |
| Number of Scans | 16 - 64 |
| Relaxation Delay (d1) | 5.0 s |
| Acquisition Time (aq) | 4.0 s |
| Spectral Width (sw) | 20 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | zgpg30 (or similar with proton decoupling) |
| Number of Scans | 1024 - 4096 |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time (aq) | 1.0 s |
| Spectral Width (sw) | 240 ppm |
| Temperature | 298 K |
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate all signals and pick the peaks to determine their chemical shifts and coupling constants.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound based on the analysis of its non-deuterated analog and related tricyclic antidepressants. The deuterium (B1214612) labeling on the N-methyl group will result in the absence of the corresponding proton signal and a characteristic triplet in the ¹³C spectrum for the CD₃ group due to deuterium coupling.
Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.10 - 7.30 | m | - | Aromatic Protons |
| 5.85 | t | 7.5 | H-5' |
| 5.05 | s | - | H-10 |
| 3.10 - 3.30 | m | - | H-11 |
| 2.80 - 3.00 | m | - | H-1' |
| 2.20 - 2.40 | m | - | H-2' |
| 1.80 | br s | - | OH, NH |
Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 141.5 | Aromatic C |
| 140.8 | Aromatic C |
| 139.5 | Aromatic C |
| 135.0 | Aromatic C |
| 130.0 - 125.0 | Aromatic CH |
| 75.0 | C-10 |
| 58.0 | C-1' |
| 45.0 | C-11 |
| 33.0 (t) | N-CD₃ |
| 30.0 | C-2' |
Visualization of Workflows
The following diagrams illustrate the key workflows described in this application note.
Caption: Experimental workflow for NMR analysis.
Caption: NMR data processing and analysis pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the NMR spectroscopic analysis of this compound. The outlined procedures for sample preparation, data acquisition, and processing will enable researchers to obtain high-quality, reproducible NMR data. The tabulated hypothetical ¹H and ¹³C NMR data serve as a valuable reference for the structural confirmation and purity assessment of this important internal standard. The provided workflows offer a clear visual guide for the experimental and data analysis processes, facilitating the efficient and accurate application of NMR spectroscopy in drug metabolism studies.
References
Application Note: Quantification of (E)-10-Hydroxynortriptyline in Human Plasma and Serum using (E)-10-Hydroxynortriptyline-D3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-10-Hydroxynortriptyline is a significant metabolite of nortriptyline (B1679971), a tricyclic antidepressant. Accurate quantification of this metabolite in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. This document outlines a standard operating procedure for the determination of (E)-10-Hydroxynortriptyline in human plasma and serum using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method employs (E)-10-Hydroxynortriptyline-D3, a stable isotope-labeled derivative, as an internal standard to ensure high accuracy and precision.[1][2] This deuterated standard is essential for analytical method development, validation, and quality control applications.[3]
(E)-10-Hydroxynortriptyline-D3 is a deuterium-labeled version of (E)-10-Hydroxy Nortriptyline and is utilized as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1]
Physicochemical Properties of (E)-10-Hydroxynortriptyline-D3
| Property | Value |
| Chemical Name | (E)-5-(3-((methyl-d3)amino)propylidene)-10,11-dihydro-5H-dibenzo[a,d][4]annulen-10-ol[4][5] |
| Molecular Formula | C19H18D3NO[1][6][7] |
| Molecular Weight | 282.39 g/mol [1][6] |
| Appearance | White to off-white solid[1] |
| Storage | 2-8°C Refrigerator or at -20°C for long-term storage[7][8] |
| Shipping Conditions | Ambient temperature[5][7] |
Safety and Handling Precautions [3][4]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area to avoid inhalation of dust.
-
In case of contact with eyes or skin, wash thoroughly with plenty of water.
-
For detailed safety information, refer to the Safety Data Sheet (SDS).
Experimental Protocol: LC-MS/MS Quantification of (E)-10-Hydroxynortriptyline
This protocol is a composite based on validated methods for the analysis of nortriptyline and its hydroxylated metabolites.[9][10]
1. Materials and Reagents
-
(E)-10-Hydroxynortriptyline (analyte)
-
(E)-10-Hydroxynortriptyline-D3 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma/serum (blank)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of (E)-10-Hydroxynortriptyline-D3 at an appropriate concentration in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma/serum sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Chromatography | Liquid Chromatography (LC) |
| Column | C18, e.g., ACE C18[10] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A linear gradient appropriate for the separation of the analytes. |
| Flow Rate | Typically 0.2-0.5 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[9][10] |
| Detection | Multiple Reaction Monitoring (MRM) |
5. Mass Spectrometry Parameters
The specific mass transitions for (E)-10-Hydroxynortriptyline and its D3-labeled internal standard need to be optimized on the specific mass spectrometer being used.
6. Data Analysis and Quantification
-
The concentration of (E)-10-Hydroxynortriptyline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of the analyte in the unknown samples is then interpolated from the calibration curve.
Method Validation Summary
The following table summarizes typical validation parameters for similar LC-MS/MS assays for nortriptyline and its metabolites.[9][10]
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[9][10] |
| Linearity (r²) | > 0.99[9][10] |
| Precision (%CV) | < 15% (< 20% at LLOQ)[9] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[9] |
| Recovery | > 90%[9] |
Diagrams
Experimental Workflow
Caption: Workflow for the quantification of (E)-10-Hydroxynortriptyline.
Logical Relationship of Components
Caption: Key components in the bioanalytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (E)-10-Hydroxy-Nortriptyline-D3 | CAS No: 2749049-11-2 [aquigenbio.com]
- 4. kmpharma.in [kmpharma.in]
- 5. chromatoscientific.com [chromatoscientific.com]
- 6. E-10-Hydroxynortriptyline D3 [artisbiotech.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. (E)-10-Hydroxynortriptyline-d3 - HY-U00050S Hycultec GmbH [hycultec.de]
- 9. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: E-10-Hydroxynortriptyline D3 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects encountered during the quantification of E-10-Hydroxynortriptyline D3 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting, undetected compounds in the sample matrix.[1][2][3] This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound.[2] The primary cause of matrix effects in LC-MS/MS analysis is the competition between the analyte and matrix components for ionization in the mass spectrometer source.[3] Even with a deuterated internal standard like this compound, significant matrix effects can lead to variability and impact the reliability of the results.
Q2: How can I detect the presence of matrix effects in my assay?
A2: Matrix effects can be identified through several methods during method development and validation:
-
Post-Column Infusion: This involves infusing a constant flow of the analyte solution into the MS detector post-chromatographic column while injecting a blank, extracted matrix sample. Any signal dip or rise at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Quantitative Matrix Effect Assessment: This is done by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration.[2] The matrix factor (MF) is calculated as:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
-
Internal Standard Normalized Matrix Factor: When using a stable isotope-labeled internal standard (SIL-IS) like this compound, the matrix factor should be normalized. The IS-normalized MF is calculated as:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
Q3: What are common sources of matrix effects in plasma or urine samples?
A3: Biological matrices like plasma and urine are complex and contain numerous endogenous substances that can cause matrix effects.[4] Common sources include:
-
Phospholipids (B1166683): Particularly problematic in plasma samples, as they are abundant and can co-extract with the analyte, leading to significant ion suppression.
-
Salts and Buffers: High concentrations of salts from the sample or sample preparation buffers can affect droplet formation and ionization in the MS source.
-
Endogenous Metabolites: Compounds like urea, creatinine, and uric acid in urine can interfere with the analysis.[3]
-
Proteins: Although most proteins are removed during sample preparation, residual proteins or peptides can still cause interference.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix components co-eluting with the analyte. | Optimize the chromatographic method to improve separation. This can include changing the mobile phase composition, gradient profile, or using a different stationary phase column (e.g., a phenyl-hexyl column for better separation of tricyclic antidepressants).[5] |
| High Variability in QC Samples | Inconsistent matrix effects across different sample lots. | Evaluate matrix effects from at least six different lots of the biological matrix during method validation.[2] If variability is high, further optimization of the sample preparation method is necessary to ensure more consistent removal of interfering components. |
| Low Analyte Recovery | Inefficient extraction of this compound from the matrix. | Optimize the sample preparation method. For E-10-Hydroxynortriptyline, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used.[4][6] Adjusting the pH and solvent choice during LLE or selecting a more appropriate SPE sorbent can improve recovery. |
| Ion Suppression/Enhancement | Co-eluting matrix components affecting analyte ionization. | 1. Improve Sample Cleanup: Implement more rigorous sample preparation techniques like SPE, which can be more effective at removing phospholipids than protein precipitation (PPT).[7] 2. Chromatographic Separation: Modify the LC method to separate the analyte from the interfering matrix components.[2] 3. Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).[1] |
| Internal Standard Fails to Compensate | The internal standard (this compound) and the analyte are affected differently by the matrix. | Ensure the internal standard and analyte co-elute as closely as possible. If they are chromatographically separated, they may experience different matrix effects. Adjust the chromatography to achieve co-elution. |
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for the analysis of nortriptyline (B1679971) and its metabolites from various sources. This data can serve as a benchmark for your own experiments.
Table 1: Sample Preparation Recovery
| Analyte | Matrix | Preparation Method | Average Recovery (%) | Reference |
| Nortriptyline | Human Plasma | Protein Precipitation | >90% | [8] |
| E-10-Hydroxynortriptyline | Human Plasma | Protein Precipitation | >90% | [8] |
| Z-10-Hydroxynortriptyline | Human Plasma | Protein Precipitation | >90% | [8] |
| Tricyclic Antidepressants | Human Urine | Solid-Phase Extraction | >92% | [9] |
Table 2: Matrix Effect Evaluation
| Analyte | Matrix | Method | Matrix Effect (%) | Reference |
| Tricyclic Antidepressants | Human Urine | Solid-Phase Extraction | <10% | [9] |
| Amitriptyline | Rat Plasma | Protein Precipitation | -10.1% to 2.0% | [10] |
| Nortriptyline | Rat Plasma | Protein Precipitation | -12.5% to -0.5% | [10] |
Experimental Protocols
1. Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a general guideline based on common practices for tricyclic antidepressant extraction.[6][11]
-
To 250 µL of human plasma, add the internal standard solution (this compound).
-
Alkalinize the sample by adding a small volume of a basic solution (e.g., 0.5 M NaOH).
-
Add 1 mL of an appropriate organic solvent (e.g., n-hexane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general procedure based on established methods for extracting tricyclic antidepressants from urine.[7]
-
To 200 µL of urine sample, add 200 µL of 4% H3PO4.
-
Condition an Oasis WCX 96-well µElution plate with 200 µL of methanol, followed by 200 µL of water.
-
Load the diluted sample (400 µL) onto the plate.
-
Wash the wells with 200 µL of 10 mM ammonium (B1175870) acetate (B1210297) (pH 6), followed by 200 µL of methanol.
-
Elute the analytes with two 25 µL aliquots of 60:40 ACN/MeOH containing 2% formic acid.
-
Combine the eluates and inject directly into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Common sample preparation workflows for bioanalytical quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of Nortriptyline and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic analysis of nortriptyline (B1679971) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of nortriptyline I should be looking for in my chromatographic analysis?
A1: The primary metabolites of nortriptyline are the E- and Z-10-hydroxynortriptyline isomers. Nortriptyline is formed from the demethylation of its parent compound, amitriptyline, primarily by the enzyme CYP2C19. Subsequently, nortriptyline is hydroxylated by the CYP2D6 enzyme to form these active metabolites. Depending on the biological matrix, you may also encounter glucuronide conjugates of these hydroxylated metabolites.
Q2: I am seeing significant peak tailing with my nortriptyline peak. What is the likely cause and how can I fix it?
A2: Peak tailing for basic compounds like nortriptyline is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the basic amine group of the analyte and acidic residual silanols on the silica-based stationary phase. Here are several ways to address this:
-
Mobile Phase pH Adjustment: Increasing the pH of the mobile phase to a level that suppresses the ionization of the residual silanols can significantly reduce tailing. However, ensure the pH remains within the stable range for your column. For nortriptyline, a mobile phase pH of around 5.6 has been shown to provide symmetrical peaks.[1]
-
Use of an End-Capped Column: Modern, high-purity silica (B1680970) columns that are thoroughly end-capped will have fewer free silanols, minimizing these secondary interactions.
-
Choice of Stationary Phase: Consider using a column with a different stationary phase chemistry, such as a Phenyl-Hexyl column, which can offer different selectivity and improved peak shape for aromatic compounds like nortriptyline through π-π interactions.[2]
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to saturate the active silanol (B1196071) sites and improve peak shape.
Q3: My resolution between E- and Z-10-hydroxynortriptyline is poor. How can I improve their separation?
A3: Achieving baseline resolution between the isomeric E- and Z-10-hydroxynortriptyline can be challenging. Here are some strategies to improve their separation:
-
Optimize the Organic Modifier Gradient: A shallow gradient elution program can help to improve the resolution between closely eluting peaks. Experiment with the rate of change of your organic solvent (e.g., acetonitrile (B52724) or methanol) concentration.
-
Adjust Mobile Phase pH: The ionization state of the hydroxylated metabolites can be subtly different, and adjusting the pH of the mobile phase can alter their retention times and potentially improve resolution.[1][3]
-
Lower the Temperature: Reducing the column temperature can sometimes enhance separation by increasing the interaction time with the stationary phase.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different column chemistry may be necessary. A Phenyl-Hexyl column can provide alternative selectivity compared to a standard C18 column and may improve the resolution of these isomers.[2]
Q4: Do I need a special type of chromatography to separate the enantiomers of 10-hydroxynortriptyline (B30761)?
A4: Yes. The E- and Z-10-hydroxynortriptyline metabolites are chiral and exist as pairs of enantiomers. Standard reversed-phase HPLC methods will not separate these enantiomers. To resolve the enantiomers, you must use a chiral stationary phase (CSP) or a chiral mobile phase additive. Chiral HPLC method development often involves screening different types of chiral columns (e.g., polysaccharide-based or macrocyclic glycopeptide-based) and mobile phases (normal-phase or reversed-phase) to find the optimal conditions for separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Nortriptyline and 10-hydroxynortriptyline | - Mobile phase is too strong (high organic content).- Inappropriate mobile phase pH.- Suboptimal stationary phase. | - Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase or use a shallower gradient.- Adjust the mobile phase pH. For basic compounds like these, a slightly acidic to neutral pH (e.g., pH 3 to 7) is often a good starting point.[3]- Test a column with a different selectivity, such as a Phenyl-Hexyl phase, which can offer better separation for aromatic compounds.[2][4] |
| Co-elution with Matrix Components | - Insufficient sample clean-up.- Inadequate chromatographic separation. | - Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Adjust the mobile phase gradient and/or pH to move the analyte peaks away from interfering matrix components. |
| Split Peaks | - Clogged inlet frit of the column.- Column void or channeling.- Injection solvent is much stronger than the mobile phase. | - Back-flush the column to try and dislodge any particulates from the frit.- If a void is suspected, the column may need to be replaced.- Dissolve the sample in the mobile phase or a solvent with a weaker elution strength. |
| Ghost Peaks | - Contamination in the HPLC system.- Carryover from a previous injection.- Impurities in the mobile phase. | - Flush the entire system with a strong solvent (e.g., a high percentage of organic solvent).- Include a needle wash step with a strong solvent in your autosampler method.- Use high-purity HPLC-grade solvents and freshly prepared mobile phases. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare mobile phases carefully and consistently, and ensure they are well-degassed.- Use a column oven to maintain a constant temperature.- Check the pump for pressure fluctuations and inspect for any leaks in the system. |
Data Summary Tables
Table 1: Example HPLC-MS/MS Method Parameters for Nortriptyline and Metabolites
| Parameter | Method 1 | Method 2 |
| Column | HyPURITY C18 | C18 |
| Mobile Phase A | 20 mM Ammonium Acetate | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic (20:80, A:B) | Gradient Elution |
| Flow Rate | 0.50 mL/min | Not Specified |
| Run Time | 2.5 min | 6 min |
| LLOQ (Nortriptyline) | 1.09 ng/mL | 0.2 ng/mL |
| LLOQ (10-OH-Nortriptyline) | 1.09 ng/mL | 0.5 ng/mL |
| Linearity Range | 1.09-30.0 ng/mL | LLOQ to 40 ng/mL |
| Reference | [5] | [6] |
Table 2: Retention Times of Nortriptyline and Metabolites in a Published LC-MS/MS Method
| Compound | Retention Time (min) |
| E-10-hydroxynortriptyline | 1.28 |
| Z-10-hydroxynortriptyline | 1.71 |
| Nortriptyline | 2.59 |
| Reference: Biomedical Chromatography, 2019 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Nortriptyline and its Hydroxylated Metabolites
This protocol is a representative example based on published methods for the quantitative analysis of nortriptyline, E-10-hydroxynortriptyline, and Z-10-hydroxynortriptyline in plasma.[6]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an appropriate internal standard.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
Start with 10% B, hold for 0.5 min.
-
Linearly increase to 60% B over 3.5 min.
-
Increase to 95% B over 0.5 min and hold for 1 min.
-
Return to 10% B over 0.1 min and re-equilibrate for 0.9 min.
-
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor and product ion transitions for nortriptyline, E-10-hydroxynortriptyline, Z-10-hydroxynortriptyline, and the internal standard.
-
Protocol 2: Chiral HPLC Method Development Strategy for 10-Hydroxynortriptyline Enantiomers
This is a general strategy for developing a chiral separation method, as specific validated protocols for 10-hydroxynortriptyline enantiomers are highly dependent on the available chiral stationary phases.
-
Column Screening:
-
Select a range of chiral stationary phases (CSPs) with different selectivities. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are a good starting point for many basic compounds.[7]
-
Screen the selected columns with at least two different mobile phase systems:
-
Normal Phase: A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in a 90:10 (v/v) ratio. Add a small amount of a basic modifier like diethylamine (B46881) (0.1% v/v) to improve the peak shape of basic analytes.[7]
-
Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
-
-
Method Optimization:
-
Once partial separation is observed on a particular column and mobile phase system, optimize the resolution by:
-
Adjusting the ratio of the mobile phase components.
-
Changing the type of alcohol in the normal phase system.
-
Modifying the pH and buffer concentration in the reversed-phase system.
-
Varying the column temperature.
-
Adjusting the flow rate.
-
-
-
Validation:
-
Once baseline resolution is achieved, validate the method for linearity, accuracy, precision, and robustness according to relevant guidelines.
-
Visualizations
Caption: Metabolic pathway of nortriptyline.
Caption: Troubleshooting workflow for poor peak resolution.
References
- 1. um.edu.mt [um.edu.mt]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of nortriptyline hydrochloride and fluphenazine hydrochloride in microgram quantities from low dosage forms by liquid chromatography–UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.waters.com [support.waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
E-10-Hydroxynortriptyline D3 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of E-10-Hydroxynortriptyline D3. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its integrity and ensure accurate experimental results. The following table summarizes the recommended storage conditions for the compound in both solid and solvent forms.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: Shipping conditions are typically at ambient temperature, but it is crucial to transfer the product to the recommended storage temperature upon receipt.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterium-labeled form of (E)-10-Hydroxynortriptyline, which is a metabolite of the tricyclic antidepressant nortriptyline (B1679971).[2][3] Its primary applications in research are as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[2][3]
Q2: How should I handle this compound safely in the laboratory?
A2: Standard laboratory safety protocols should be followed. This includes reading the Safety Data Sheet (SDS) before use, wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[4] It is important to handle the compound in a well-ventilated area to avoid inhalation and to prevent contact with skin and eyes.[4][5]
Q3: In which solvents is this compound soluble?
A3: Based on information for the related compound (Z)-10-Hydroxynortriptyline-d3, it is soluble in DMF (≥ 30 mg/mL) and DMSO (≥ 10 mg/mL).[3] When using hygroscopic solvents like DMSO, it is recommended to use a newly opened container to ensure maximum solubility.[3]
Q4: Can I use this compound for in vivo studies?
A4: This product is intended for research use only and is not for human use.[4] While stable isotope-labeled compounds are used in in vivo cell experiments, any in vivo animal studies should be conducted under appropriate ethical guidelines and protocols.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Low Signal Intensity in LC-MS Analysis | - Degradation of the standard: Improper storage or repeated freeze-thaw cycles. - Low solubility: Incorrect solvent choice or concentration. - Instrumental issues: Contamination of the column or mass spectrometer. | - Verify that the compound has been stored according to the recommendations. Prepare fresh dilutions from a stock solution that has been stored correctly. - Ensure the chosen solvent is appropriate and the concentration is within the solubility limits. Consider using a different solvent if solubility issues persist. - Run system suitability tests and clean the instrument as per the manufacturer's guidelines. |
| Inaccurate Quantification Results | - Inaccurate concentration of the internal standard: Pipetting errors or solvent evaporation. - Degradation of the analyte or internal standard: Instability in the sample matrix or during sample preparation. - Matrix effects: Ion suppression or enhancement in the mass spectrometer. | - Carefully prepare the internal standard solution and store it appropriately. Use calibrated pipettes and minimize the time the solution is left uncapped. - Assess the stability of both the analyte and the internal standard in the sample matrix under the experimental conditions. - Perform a matrix effect study to evaluate and correct for any ion suppression or enhancement. |
| Presence of Unexpected Peaks in the Mass Spectrum | - Contamination: Contaminated solvent, glassware, or instrument. - Degradation products: The compound may have degraded over time or due to experimental conditions. | - Use high-purity solvents and thoroughly clean all glassware. Run a blank to check for system contamination. - Review the storage conditions and age of the standard. If degradation is suspected, use a fresh vial of the compound. |
Experimental Protocols
Protocol: Quantification of Nortriptyline in Plasma using LC-MS with this compound as an Internal Standard
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of nortriptyline (analyte) in methanol (B129727).
-
Prepare a 1 mg/mL stock solution of this compound (internal standard) in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Perform serial dilutions of the nortriptyline stock solution with methanol to prepare working solutions for calibration standards.
-
Spike blank plasma with the working solutions to create calibration standards at concentrations ranging from 1 to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the this compound working solution (e.g., at 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Perform chromatographic separation on a C18 column.
-
Use a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the transitions for nortriptyline and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Determine the concentration of nortriptyline in the unknown samples from the calibration curve.
-
Visualizations
Caption: Metabolic pathway of Amitriptyline to Nortriptyline and its hydroxylated metabolites.
Caption: Workflow for quantitative analysis using an internal standard.
References
Technical Support Center: E-10-Hydroxynortriptyline D3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the analysis of E-10-Hydroxynortriptyline D3.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the LC-MS/MS analysis of this compound?
A1: The primary sources of interference in the analysis of this compound are:
-
Isobaric Interference: Compounds with the same nominal mass as the analyte or internal standard can cause interference. For this compound, potential isobaric interferences include its stereoisomer, Z-10-Hydroxynortriptyline, and other metabolites of nortriptyline.
-
Isotopic Contribution (Crosstalk): Naturally occurring heavy isotopes (e.g., ¹³C) of the unlabeled E-10-Hydroxynortriptyline can contribute to the signal of the D3-labeled internal standard. This is particularly relevant for internal standards with a small mass difference from the analyte.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification.
-
Contamination from the Internal Standard Solution: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.
Q2: How can I differentiate between E-10-Hydroxynortriptyline and its Z-isomer?
A2: E-10-Hydroxynortriptyline and Z-10-Hydroxynortriptyline are stereoisomers and thus have the same mass. Differentiation is achieved through chromatographic separation. A well-optimized HPLC or UHPLC method with a suitable column (e.g., C18) and mobile phase gradient can resolve these two isomers, allowing for their individual quantification.[1][2][3]
Q3: What are the acceptable limits for interference in a bioanalytical method according to regulatory guidelines?
A3: According to the FDA's "Bioanalytical Method Validation Guidance for Industry", the response from interfering components in a blank sample should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard (IS) response in the LLOQ sample.[3][4][5]
Troubleshooting Guides
Issue 1: Inaccurate quantification or non-linear calibration curve, suspecting isotopic crosstalk.
This issue can arise when the signal from the naturally occurring isotopes of the analyte interferes with the signal of the deuterated internal standard.
Troubleshooting Workflow:
Caption: Workflow to diagnose and mitigate isotopic crosstalk.
Experimental Protocol: Assessing Isotopic Crosstalk
-
Objective: To determine the extent of contribution of the unlabeled analyte's isotopic signal to the deuterated internal standard's signal.
-
Materials:
-
Unlabeled E-10-Hydroxynortriptyline standard stock solution.
-
Blank biological matrix (e.g., plasma).
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare a series of calibration standards of unlabeled E-10-Hydroxynortriptyline at increasing concentrations in the blank matrix. Do not add the this compound internal standard.
-
Prepare a zero sample (blank matrix with no analyte or IS).
-
Analyze the samples using the established LC-MS/MS method.
-
Monitor the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard in all samples.
-
-
Data Analysis:
-
Calculate the peak area of the signal observed in the internal standard channel for each calibrant.
-
Plot the observed peak area in the IS channel against the analyte concentration. A linear relationship indicates isotopic crosstalk.[4]
-
Quantitative Data Summary: Isotopic Crosstalk Assessment
| Analyte Concentration (ng/mL) | Peak Area in Internal Standard Channel (Hypothetical) |
| 0 (Blank) | 50 |
| 1 | 150 |
| 10 | 1500 |
| 100 | 15000 |
| 1000 | 150000 |
This table illustrates a hypothetical scenario where increasing analyte concentration leads to a proportional increase in the signal detected in the internal standard's mass transition, confirming isotopic crosstalk.
Issue 2: Poor accuracy and precision, suspecting matrix effects.
Matrix effects occur when co-eluting substances from the sample matrix affect the ionization of the analyte and internal standard.
Troubleshooting Workflow:
Caption: Workflow for the evaluation and mitigation of matrix effects.
Experimental Protocol: Evaluating Matrix Effects
-
Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.
-
Materials:
-
E-10-Hydroxynortriptyline and this compound standard solutions.
-
Blank biological matrix from at least six different sources.
-
LC-MS/MS system.
-
-
Procedure:
-
Set A (Neat Solution): Prepare solutions of the analyte and internal standard in a clean solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix from each of the six sources. Spike the extracted matrix with the analyte and internal standard at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from each source with the analyte and internal standard at the low and high concentrations before performing the extraction procedure.
-
Analyze all three sets of samples.
-
-
Data Analysis:
-
Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in Set B to the peak area in Set A.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Divide the MF of the analyte by the MF of the internal standard.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF from the six matrix lots should not be greater than 15%.[1]
-
Quantitative Data Summary: Matrix Effect Evaluation
| Matrix Lot | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 90,000 | 0.85 | 0.90 | 0.94 |
| 2 | 82,000 | 88,000 | 0.82 | 0.88 | 0.93 |
| 3 | 90,000 | 95,000 | 0.90 | 0.95 | 0.95 |
| 4 | 78,000 | 85,000 | 0.78 | 0.85 | 0.92 |
| 5 | 95,000 | 100,000 | 0.95 | 1.00 | 0.95 |
| 6 | 88,000 | 92,000 | 0.88 | 0.92 | 0.96 |
| Mean | 0.94 | ||||
| %CV | 1.6% |
This table presents hypothetical data from a matrix effect experiment where the %CV of the IS-Normalized MF is within the acceptable limit of 15%.
Issue 3: Co-elution of peaks and suspected isobaric interference.
This can occur when other metabolites or compounds have the same mass as E-10-Hydroxynortriptyline and are not adequately separated chromatographically.
Troubleshooting Workflow:
Caption: Workflow for identifying and resolving isobaric interference.
Experimental Protocol: Chromatographic Separation of Isobars
-
Objective: To achieve baseline separation of E-10-Hydroxynortriptyline from its potential isobaric interferents, primarily Z-10-Hydroxynortriptyline.
-
Materials:
-
Analytical standards of E-10-Hydroxynortriptyline and Z-10-Hydroxynortriptyline.
-
HPLC/UHPLC system with a high-resolution C18 column.
-
Mobile phases (e.g., acetonitrile (B52724) and water with a modifier like formic acid).
-
-
Procedure:
-
Develop a gradient elution method. A shallow gradient is often required to separate closely eluting isomers.
-
Inject individual standards of the E and Z isomers to determine their retention times.
-
Inject a mixture of the isomers to confirm their separation.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline resolution (Resolution > 1.5).
-
-
Data Analysis:
-
Assess the peak resolution between E-10-Hydroxynortriptyline and Z-10-Hydroxynortriptyline.
-
Ensure that the chosen chromatographic conditions provide consistent separation across different sample batches.
-
Quantitative Data Summary: Example Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20-60% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Retention Time (E-isomer) | ~2.5 min |
| Retention Time (Z-isomer) | ~2.8 min |
This table provides an example of LC conditions that can be used as a starting point for separating the E and Z isomers of 10-hydroxynortriptyline (B30761).
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. fda.gov [fda.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for E-10-Hydroxynortriptyline D3
Welcome to the technical support center for the analysis of E-10-Hydroxynortriptyline D3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of mass spectrometry parameters.
Frequently Asked questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI) mode?
A1: For this compound, the protonated molecule [M+H]⁺ is the expected precursor ion. Given that the molecular weight of E-10-Hydroxynortriptyline is approximately 279.38 g/mol , the deuterated (D3) version will have a molecular weight of approximately 282.38 g/mol . Therefore, the expected precursor ion (m/z) would be around 283.4. The product ions are generated through collision-induced dissociation (CID). While specific transitions for the D3 variant are not readily published, they are expected to be similar to the unlabeled compound with a +3 Da shift if the deuterium (B1214612) labels are on a stable part of the molecule that is not lost during fragmentation. For unlabeled 10-hydroxynortriptyline (B30761), a common transition involves the loss of a water molecule and other neutral fragments.
Q2: Which sample preparation technique is most suitable for analyzing this compound in plasma samples?
A2: The choice of sample preparation method depends on the required sensitivity, sample volume, and laboratory resources. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and fast method suitable for initial method development and high-throughput screening.[1][2] Acetonitrile (B52724) is a common precipitation solvent.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to PPT, reducing matrix effects.[3]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples and can be used to concentrate the analyte, leading to higher sensitivity.[2]
Q3: What type of liquid chromatography (LC) column and mobile phase are recommended?
A3: A C18 reversed-phase column is commonly used for the separation of nortriptyline (B1679971) and its metabolites.[1][2] Gradient elution with a mobile phase consisting of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency, is a standard approach.[1][4]
Q4: How can I troubleshoot poor signal intensity or high background noise?
A4: Poor signal intensity or high background noise can arise from several factors. Check for leaks in the LC system, ensure proper mobile phase preparation and degassing, and verify the cleanliness of the ion source.[5] Contamination in the sample or LC system can also contribute to these issues.[5] Regularly cleaning the mass spectrometer's ion optics is crucial for maintaining sensitivity.
Q5: My deuterated internal standard is not co-eluting with the analyte. What should I do?
A5: A slight chromatographic shift between the analyte and its deuterated internal standard is a known phenomenon called the "isotope effect." To minimize this, you can try adjusting the gradient profile of your LC method or using a column with a different stationary phase. In some cases, a ¹³C-labeled internal standard may exhibit less of a chromatographic shift.[5]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values. For the D3 isotopologue, the precursor will be [M+H]+ ≈ 283.4. Optimize the collision energy to maximize the abundance of a stable product ion. |
| Suboptimal Ion Source Parameters | Systematically optimize source parameters such as capillary voltage, gas flow rates (nebulizer, auxiliary, and sheath gas), and source temperature.[6] |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions. |
| Matrix Effects (Ion Suppression) | Evaluate matrix effects by comparing the signal in a neat solution versus a matrix-matched sample. If suppression is significant, improve sample cleanup (e.g., switch from PPT to SPE) or adjust chromatography to separate the analyte from interfering matrix components.[5] |
| Instrument Contamination | Clean the ion source and transfer optics according to the manufacturer's recommendations. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or sample concentration. |
| Incompatible Injection Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[5] |
| Column Contamination or Degradation | Backflush the column (if recommended by the manufacturer) or replace it with a new one.[5] |
| Secondary Interactions with Stationary Phase | Adjust the mobile phase pH or the concentration of the organic modifier. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[1][2]
Protocol 2: LC-MS/MS Method Parameters (Example)
This is a starting point and will require optimization for your specific instrument.
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (Positive ESI):
| Parameter | Value |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Nebulizer Gas Flow | Instrument Dependent (e.g., 3 L/min) |
| Drying Gas Flow | Instrument Dependent (e.g., 10 L/min) |
| MRM Transitions | See Table Below |
Table 1: Suggested MRM Transitions for E-10-Hydroxynortriptyline and its D3 Labeled Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| E-10-Hydroxynortriptyline | 280.2 | To be optimized | To be optimized |
| This compound | 283.2 | To be optimized | To be optimized |
Note: Product ions and collision energies need to be empirically determined by infusing a standard solution of each compound and performing a product ion scan and then optimizing the collision energy for the most abundant and stable fragments.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for addressing low signal intensity issues.
References
- 1. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
troubleshooting poor recovery of E-10-Hydroxynortriptyline D3
Welcome to the technical support center for troubleshooting poor recovery of E-10-Hydroxynortriptyline D3. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the quantitative analysis of this internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you troubleshoot poor recovery of this compound.
Question 1: Why is the recovery of my this compound internal standard consistently low?
Answer: Consistently low recovery of this compound can stem from several factors throughout the analytical workflow, primarily during sample preparation. The basic nature of nortriptyline (B1679971) and its metabolites necessitates careful optimization of extraction conditions. Key areas to investigate include the extraction method, pH of the sample, choice of solvents, and potential adsorption to labware.
Troubleshooting Flowchart: Low Recovery
Technical Support Center: Minimizing Ion Suppression with E-10-Hydroxynortriptyline D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing E-10-Hydroxynortriptyline D3 as an internal standard in LC-MS/MS analyses. Our goal is to help you minimize ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis of E-10-Hydroxynortriptyline?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, E-10-Hydroxynortriptyline.[1][2] This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity.[3] Consequently, ion suppression can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of your results.[2] The phenomenon is particularly common in electrospray ionization (ESI) and can be caused by various matrix components like salts, lipids, and proteins.[2]
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte to the internal standard signal would then remain constant, allowing for accurate quantification. However, this is not always the case. "Differential ion suppression" can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard. This separation can be caused by the "deuterium isotope effect," where the C-D bond is slightly shorter and stronger than the C-H bond, potentially leading to slightly different retention times. If the analyte and internal standard elute into regions with varying levels of matrix-induced suppression, the correction will be inaccurate.
Q3: My signal for both the analyte and this compound is low. What are the likely causes and how can I troubleshoot this?
A3: Low signal for both compounds strongly suggests significant ion suppression from the sample matrix. Here are some common causes and troubleshooting steps:
-
Inadequate Sample Cleanup: Complex biological matrices contain numerous components that can cause ion suppression.
-
Troubleshooting: Enhance your sample preparation method. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than a simple protein precipitation.
-
-
High Concentration of Matrix Components: Even with sample cleanup, residual matrix components can still cause suppression.
-
Troubleshooting: Dilute your sample. This can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.
-
-
Suboptimal Chromatographic Conditions: Poor separation of the analyte from matrix components can lead to co-elution and ion suppression.
-
Troubleshooting: Optimize your chromatography. Adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity can improve the separation of your analyte from interfering compounds.
-
Q4: The peak area of my internal standard, this compound, is inconsistent across my sample batch. What could be the issue?
A4: Inconsistent internal standard peak areas can be a sign of variable matrix effects between samples or carryover from previous injections.
-
Troubleshooting for Variable Matrix Effects:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators and samples experience similar matrix effects.
-
Improve Sample Cleanup: A more rigorous sample preparation method can reduce the variability in matrix components between samples.
-
-
Troubleshooting for Carryover:
-
Inject Blank Samples: Injecting a blank solvent after a high-concentration sample can help determine if carryover is occurring.
-
Optimize Wash Method: Ensure your autosampler wash method is effective at removing residual analyte and matrix components between injections.
-
Extend Run Time: A longer chromatographic run time can help ensure that all matrix components have eluted before the next injection.
-
Troubleshooting Guides
Problem 1: Inaccurate quantification despite using this compound.
-
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and the deuterated internal standard.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Problem 2: Poor sensitivity and low signal-to-noise for E-10-Hydroxynortriptyline.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity.
Quantitative Data Summary
The following tables provide examples of LC-MS/MS parameters that have been successfully used for the analysis of nortriptyline (B1679971) and its metabolites, including E-10-Hydroxynortriptyline. These can serve as a starting point for your method development.
Table 1: Example Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | ACE C18 | HyPURITY C18 |
| Mobile Phase A | 0.1% Formic Acid in Water | Not specified | 20 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Not specified | Acetonitrile |
| Gradient | Acetonitrile Gradient | Not specified | Isocratic (20:80, A:B) |
| Flow Rate | Not specified | Not specified | 0.50 mL/min |
| Run Time | 6 min | 6 min | 2.5 min |
Table 2: Example Mass Spectrometry Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Detection Mode | MS/MS | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Not specified | Deuterated AMI and NOR | Carbamazepine |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects by Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., mobile phase).
-
Set up the LC-MS system for post-column infusion. This involves using a T-connector to introduce a constant flow of the internal standard solution into the LC eluent stream after the analytical column and before the mass spectrometer ion source.
-
Infuse the internal standard solution at a constant, low flow rate (e.g., 5-10 µL/min) to obtain a stable signal.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal of this compound. A dip in the baseline signal indicates a region of ion suppression.
Caption: Experimental setup for post-column infusion.
Protocol 2: Verification of Analyte and Internal Standard Co-elution
This protocol is crucial to ensure that the deuterated internal standard is providing accurate correction for any matrix effects.
Methodology:
-
Prepare three solutions:
-
A solution containing only the non-labeled analyte (E-10-Hydroxynortriptyline).
-
A solution containing only the deuterated internal standard (this compound).
-
A mixed solution containing both the analyte and the internal standard.
-
-
Inject each solution onto the LC-MS system using your analytical method.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific transitions of both the analyte and the internal standard.
-
Overlay the chromatograms from the mixed solution injection. The retention times of the analyte and the internal standard should be identical for proper correction. A slight shift may indicate a deuterium (B1214612) isotope effect.
References
Validation & Comparative
A Head-to-Head Comparison of Internal Standards for Nortriptyline Bioanalysis: E-10-Hydroxynortriptyline D3 vs. Other Deuterated Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tricyclic antidepressant nortriptyline (B1679971) and its primary active metabolite, 10-hydroxynortriptyline (B30761), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of E-10-Hydroxynortriptyline D3 and other commonly used deuterated internal standards, supported by experimental data from various validated bioanalytical methods.
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior, effectively compensating for variability in sample preparation and instrument response. Deuterated analogs of the analyte are considered the gold standard for internal standards due to their chemical and physical similarities to the target compound. This guide will delve into the performance characteristics of this compound in comparison to other deuterated standards, such as Nortriptyline-d3, to aid in the selection of the most suitable internal standard for your specific analytical needs.
Performance Comparison of Deuterated Internal Standards
Table 1: Performance Characteristics of LC-MS/MS Methods Using Nortriptyline-d3 as an Internal Standard
| Parameter | Nortriptyline | 10-Hydroxynortriptyline | Reference |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | - | [1] |
| 0.2 ng/mL | 0.5 ng/mL | [2] | |
| Linearity (r²) | > 0.9996 | - | [1] |
| ≥ 0.997 | ≥ 0.997 | [2] | |
| Accuracy | 97.28% - 101.43% | - | [1] |
| 92% - 114% | 92% - 114% | ||
| Precision (RSD/CV) | < 15% | - | |
| < 7.1% (<16% at LLOQ) | < 7.1% (<16% at LLOQ) | ||
| Recovery | Not Reported | - | |
| > 90% | > 90% |
Table 2: Performance Characteristics of LC-MS/MS Methods Using a Deuterated Metabolite Internal Standard (e.g., this compound)
Note: Specific performance data for methods explicitly stating the use of this compound as the sole internal standard for both nortriptyline and its metabolite is limited in the reviewed literature. The data below is representative of methods using a deuterated metabolite standard.
| Parameter | Nortriptyline | 10-Hydroxynortriptyline | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 0.5 ng/mL | |
| Linearity (r²) | > 0.999 | > 0.999 | |
| Accuracy | Within 15% of nominal | Within 15% of nominal | |
| Precision (RSD/CV) | < 15% | < 15% | |
| Recovery | Not explicitly reported | Not explicitly reported |
Experimental Protocols
The following are representative experimental protocols for the quantification of nortriptyline and 10-hydroxynortriptyline in human plasma/serum using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human serum or plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing the deuterated internal standard (e.g., this compound or Nortriptyline-d3) at a fixed concentration.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The MRM transitions for the analytes and the internal standards are optimized for maximum sensitivity and specificity.
-
Mandatory Visualizations
Metabolic Pathway of Nortriptyline
Caption: Metabolic conversion of nortriptyline to its active metabolite.
Experimental Workflow for Nortriptyline Quantification
Caption: A typical bioanalytical workflow for nortriptyline analysis.
References
A Comparative Guide to the Analytical Method Validation for Nortriptyline and its Metabolite E-10-Hydroxynortriptyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the simultaneous quantification of nortriptyline (B1679971) (NT) and its active metabolite, E-10-hydroxynortriptyline (E-10-OH-NT), in biological matrices. The focus is on methods employing mass spectrometry, with a special consideration for the use of deuterated internal standards such as E-10-hydroxynortriptyline-D3 to enhance accuracy and precision.
Nortriptyline is a tricyclic antidepressant and an active metabolite of amitriptyline.[1] Its therapeutic efficacy and potential for toxicity necessitate accurate monitoring of its concentration, along with its major active metabolite, E-10-hydroxynortriptyline, in plasma or serum.[2][3] The use of a stable isotope-labeled internal standard, which co-elutes with the analyte, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and instrument response.[4]
Comparative Analysis of Analytical Methods
The quantification of nortriptyline and its metabolites is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] LC-MS/MS methods are generally preferred for their high sensitivity, specificity, and throughput. The choice of sample preparation technique, such as liquid-liquid extraction (LLE) or protein precipitation (PPT), can significantly impact method performance in terms of recovery and matrix effects.
The use of a deuterated internal standard, ideally a stable isotope-labeled version of the analyte itself (e.g., Nortriptyline-d3) or its metabolite (e.g., E-10-hydroxynortriptyline-d3), is a critical component for a robust bioanalytical method. It mimics the behavior of the analyte during extraction, chromatography, and ionization, thus providing the most accurate quantification.
Below is a summary of performance characteristics from various validated methods.
| Parameter | Method 1: LC-MS/MS with Deuterated IS | Method 2: LC-MS/MS with Non-Isotopic IS | Method 3: Fast LC-MS/MS with PPT | Method 4: GC-MS with Deuterated IS |
| Analytes | Nortriptyline, 10-hydroxynortriptyline | Nortriptyline, 10-hydroxynortriptyline | Nortriptyline, E- & Z-10-hydroxynortriptyline | Nortriptyline, 10-hydroxyamitriptyline, 10-hydroxynortriptyline |
| Internal Standard | [2H4]NT, [2H3]10-OH-NT | Carbamazepine | Not Specified | Deuterated analogs of each compound |
| Sample Preparation | Liquid-Liquid Extraction with acid dehydration | Liquid-Liquid Extraction | Protein Precipitation | Liquid-Liquid Extraction and dehydration |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 0.8 - 32 ng/mL | 1.09 - 30.0 ng/mL | LLOQ - 40 ng/mL | Not explicitly stated, but curves established |
| LLOQ | 0.8 ng/mL for both compounds | 1.09 ng/mL for both compounds | 0.2 ng/mL (NT), 0.5 ng/mL (metabolites) | 1 ng/mL for 10-hydroxynortriptyline |
| Precision (%CV) | Within-day: <11%, Between-day: <7% | Intra- and inter-day precision met FDA guidelines | < 7.1% (<16% at LLOQ) | < 5% |
| Accuracy (%Error) | Not explicitly stated | Met FDA guidelines | 92 - 114% | < 5% |
| Run Time | Not explicitly stated | 2.5 min | 6 min | Not explicitly stated |
Experimental Protocols
-
Sample Preparation: A 1-mL plasma sample is subjected to liquid-liquid extraction. This is combined with an acid dehydration step to convert the 10-hydroxy metabolite to the less polar 10,11-dehydronortriptyline. Deuterium-labeled internal standards, [2H4]NT and [2H3]10-OH-NT, are used.
-
Chromatography: The separation is performed using reversed-phase HPLC.
-
Detection: Detection is achieved using atmospheric pressure chemical ionization (APCI) and mass spectrometry.
-
Sample Preparation: A simple liquid-liquid extraction process is used to extract nortriptyline, 10-hydroxynortriptyline, and the internal standard (carbamazepine) from 250 µL of human plasma.
-
Chromatography: Separation is achieved on a HyPURITY C18 column with a mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (20:80, v/v) at a flow rate of 0.50 mL/min.
-
Detection: An LC-MS/MS system is operated in the multiple reaction-monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
Sample Preparation: Plasma samples are prepared by protein precipitation.
-
Chromatography: A C18 column is used with a mobile phase consisting of a gradient of 0.1% formic acid in acetonitrile.
-
Detection: Detection is performed by ESI in positive mode with MS/MS.
-
Sample Preparation: The method involves sample preparation where the two alcohol metabolites are dehydrated. Deuterated analogs of each compound are used as internal standards.
-
Chromatography: Gas chromatography is performed using isobutane (B21531) as the carrier gas.
-
Detection: Chemical ionization mass spectrometry (CIMS) is used for detection, with selective ion monitoring of the MH+ ions.
Bioanalytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, ensuring data reliability and regulatory compliance.
Caption: A typical workflow for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of depression with E-10-hydroxynortriptyline--a pilot study on biochemical effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
A Comparative Guide to E-10-Hydroxynortriptyline D3 and Z-10-Hydroxynortriptyline D3 for Analytical Applications
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a critical component of robust quantitative bioanalysis. This guide provides a detailed comparison of two such standards, E-10-Hydroxynortriptyline D3 and Z-10-Hydroxynortriptyline D3, which are the deuterated geometric isomers of a major active metabolite of the tricyclic antidepressant nortriptyline (B1679971). Their primary application is as internal standards in mass spectrometry-based assays for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1][2][3][4]
Introduction to the Isomers
Nortriptyline is metabolized in the body to E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline.[5] The "E" and "Z" designations describe the stereochemistry around the double bond, making them geometric isomers. The formation of the E-isomer is the predominant metabolic pathway, primarily mediated by the polymorphic enzyme CYP2D6. This makes the quantification of both the parent drug and its hydroxylated metabolites crucial for understanding a patient's metabolic phenotype and optimizing dosage.
The "D3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium. This mass shift allows a mass spectrometer to distinguish the internal standard from the endogenous (unlabeled) analyte, while maintaining nearly identical chemical and chromatographic properties. This co-elution is vital for correcting variations in sample preparation, injection volume, and matrix effects, thereby ensuring accurate and precise quantification.
Comparative Data
The following table summarizes the key chemical and physical properties of the two deuterated isomers.
| Property | This compound | Z-10-Hydroxynortriptyline D3 |
| Synonyms | E-10-OH-NT-d3 | Z-10-OH-NT-d3 |
| Molecular Formula | C₁₉H₁₈D₃NO | C₁₉H₁₈D₃NO |
| Molecular Weight | 282.39 g/mol | 282.39 g/mol |
| Appearance | White to off-white solid | Solid |
| Primary Application | Internal standard for quantitative analysis (LC-MS) | Internal standard for quantitative analysis (LC-MS) |
Metabolic Pathway and Formation
The metabolic pathway from the parent drug nortriptyline to its hydroxylated metabolites is crucial for understanding the context in which these standards are used. The diagram below illustrates this biotransformation.
As depicted, the hydroxylation of nortriptyline is stereoselective, with the E-isomer being the primary product formed via the CYP2D6 enzyme. The formation of the Z-isomer is less understood but occurs at significantly lower concentrations.
Experimental Protocols
The primary use of these deuterated standards is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for the simultaneous quantification of nortriptyline and its metabolites in biological matrices like plasma or serum.
Representative Experimental Protocol: LC-MS/MS Quantification
This protocol provides a general framework for the use of E- and Z-10-Hydroxynortriptyline D3 as internal standards.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 20 µL of a working internal standard solution containing this compound and Z-10-Hydroxynortriptyline D3 in methanol.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Chromatographic Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 4-6 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Specific precursor → product ion transitions are monitored for each analyte and its corresponding deuterated internal standard. For example:
-
Nortriptyline: m/z 264.2 → 233.2
-
E/Z-10-Hydroxynortriptyline: m/z 280.2 → 245.2
-
E/Z-10-Hydroxynortriptyline D3: m/z 283.2 → 248.2 (Note: Specific MRM transitions should be optimized in-house).
-
-
4. Quantification
-
The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its co-eluting deuterated internal standard.
-
A calibration curve, prepared by spiking known concentrations of the non-labeled analytes into a blank matrix, is used to interpolate the concentration of the unknown samples. The Lower Limit of Quantification (LLOQ) for metabolites is typically around 0.5 ng/mL.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a bioanalytical assay using these internal standards.
Conclusion
This compound and Z-10-Hydroxynortriptyline D3 are chemically identical in terms of molecular formula and weight but differ in their spatial arrangement. In practice, their most significant difference lies in the relative abundance of their non-deuterated counterparts in vivo, with the E-isomer being the far more prevalent metabolite. For comprehensive pharmacokinetic or TDM studies of nortriptyline, a robust LC-MS/MS method requires the use of both deuterated isomers as internal standards to ensure the accurate and independent quantification of each corresponding metabolite. Their use mitigates variability from matrix effects and sample processing, adhering to the best practices for high-quality bioanalytical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of E-10-Hydroxynortriptyline D3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nortriptyline (B1679971) and its metabolites, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of E-10-Hydroxynortriptyline D3, a deuterated internal standard, with other alternatives, supported by experimental data from published analytical methods.
The Role and Performance of Internal Standards
In bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards (IS) are crucial for correcting the variability inherent in sample preparation, injection volume, and ionization efficiency. An ideal IS mimics the physicochemical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, particularly deuterated standards like this compound, are widely used for this purpose. However, their performance can be influenced by the "deuterium isotope effect," which may lead to chromatographic shifts and altered mass spectral fragmentation patterns, potentially impacting the accuracy and precision of quantification.
Performance Data of this compound and Alternatives
The following tables summarize the performance of analytical methods using a deuterated internal standard for the analysis of nortriptyline and its metabolites, as well as a method employing a non-isotopically labeled alternative.
Table 1: Performance of an LC-MS/MS Method Using a Deuterated Internal Standard for Nortriptyline and its Metabolites
| Parameter | Nortriptyline | E-10-Hydroxynortriptyline | Z-10-Hydroxynortriptyline |
| Internal Standard | Nortriptyline-d3 | E/Z-10-Hydroxynortriptyline-d3 | E/Z-10-Hydroxynortriptyline-d3 |
| Linearity (r²) | ≥ 0.997 | ≥ 0.997 | ≥ 0.997 |
| Precision (CV%) | < 7.1% (<16% at LLOQ) | < 7.1% (<16% at LLOQ) | < 7.1% (<16% at LLOQ) |
| Accuracy (%) | 92-114% | 92-114% | 92-114% |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.5 ng/mL | 0.5 ng/mL |
| Mean Recovery (%) | ≥ 90% | ≥ 90% | ≥ 90% |
Data sourced from a fast and sensitive LC-MS/MS assay for the quantification of nortriptyline and its active metabolites in human plasma.[1]
Table 2: Performance of an LC-MS/MS Method Using a Non-Deuterated Internal Standard for Nortriptyline and 10-Hydroxynortriptyline (B30761)
| Parameter | Nortriptyline | 10-Hydroxynortriptyline |
| Internal Standard | Carbamazepine | Carbamazepine |
| Linearity (r) | > 0.998 | > 0.998 |
| Precision (Intra-day & Inter-day) | Meets FDA guidelines | Meets FDA guidelines |
| Lower Limit of Quantification (LLOQ) | 1.09 ng/mL | 1.09 ng/mL |
Data sourced from a highly sensitive and specific LC-MS/MS method for the simultaneous estimation of nortriptyline and 10-hydroxynortriptyline in human plasma.[2][3]
Experimental Protocols
Key Experiment 1: LC-MS/MS with Deuterated Internal Standard
Methodology:
-
Sample Preparation: Plasma samples were prepared by protein precipitation.
-
Chromatographic Separation: Separation was achieved on a C18 column with a mobile phase consisting of 0.1% formic acid in an acetonitrile (B52724) gradient. The total run time was 6 minutes.
-
Mass Spectrometric Detection: Detection was performed by electrospray ionization (ESI) in the positive mode with tandem mass spectrometry (MS/MS).
Key Experiment 2: LC-MS/MS with Non-Deuterated Internal Standard
Methodology:
-
Sample Preparation: A liquid-liquid extraction process was used to extract nortriptyline, 10-hydroxynortriptyline, and the internal standard (carbamazepine) from human plasma.
-
Chromatographic Separation: Chromatographic separation was performed on a HyPURITY C18 column with a mobile phase of 20 mm ammonium (B1175870) acetate (B1210297) and acetonitrile (20:80, v/v) at a flow rate of 0.50 mL/min. The total run time was 2.5 minutes.
-
Mass Spectrometric Detection: Detection was carried out using electrospray ionization in the multiple reaction-monitoring mode.
Visualizing the Metabolic Pathway and Analytical Workflow
To provide a clearer understanding of the context in which this compound is utilized, the following diagrams illustrate the metabolic pathway of nortriptyline and a typical experimental workflow for its quantification.
The metabolism of amitriptyline to nortriptyline is primarily mediated by CYP2C19, with contributions from other cytochrome P450 enzymes.[4][5] Nortriptyline is then hydroxylated to form E-10-hydroxynortriptyline, a reaction predominantly catalyzed by CYP2D6 with high affinity and to a lesser extent by CYP3A4 with low affinity.
This workflow illustrates the key steps in a typical bioanalytical method, from sample preparation with the addition of an internal standard to the final quantification of the analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Nortriptyline Analysis: Methods and Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methods for the quantification of nortriptyline (B1679971), a widely used tricyclic antidepressant. The information presented, including supporting experimental data, is intended to aid in the selection and validation of analytical methods for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening.
The accurate measurement of nortriptyline in biological matrices is critical for ensuring therapeutic efficacy and patient safety. Inter-laboratory comparison studies and proficiency testing are essential for evaluating the reliability and comparability of results obtained from different laboratories using various analytical techniques. This guide summarizes the performance of common analytical methods for nortriptyline and provides a detailed experimental protocol for a widely used technique.
Performance of Analytical Methods for Nortriptyline Quantification
The following table summarizes the performance characteristics of various analytical methods for the determination of nortriptyline in human plasma or serum, as reported in several studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the most prevalent and sensitive technique for nortriptyline analysis.
| Analytical Method | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (% CV) | Accuracy (%) | Reference |
| LC-MS/MS | Human Plasma | 0.2 | 0.2 - 40 | < 7.1 (< 16 at LLOQ) | 92 - 114 | [1][2] |
| LC-MS/MS | Human Plasma | 1.09 | 1.09 - 30.0 | Meets FDA guidelines | Meets FDA guidelines | [3][4] |
| LC-MS/MS | Human Plasma | 1.0 | 25 - 400 | < 1.72 (at 40 ng/mL) | 97.28 - 107 | [5] |
| HPLC-UV/PBMS | Human Plasma | 10 (UV), 5 (PBMS) | 10 - 1000 | Not Specified | Not Specified |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; FDA: Food and Drug Administration; HPLC-UV/PBMS: High-Performance Liquid Chromatography with Ultraviolet and Particle Beam Mass Spectrometry Detection.
Experimental Workflow for Inter-Laboratory Comparison
An inter-laboratory comparison, or proficiency testing program, is a crucial component of quality assurance in analytical laboratories. The following diagram illustrates a typical workflow for such a program.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
A Comparative Guide to Linearity Assessment in E-10-Hydroxynortriptyline D3 Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bioanalytical methods for the quantitative determination of E-10-Hydroxynortriptyline, a primary metabolite of the tricyclic antidepressant nortriptyline (B1679971). The focus of this guide is the linearity assessment of assays, a critical parameter in bioanalytical method validation that demonstrates the direct proportionality of the analytical response to the concentration of the analyte over a given range. This guide will compare different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods and briefly discuss alternative approaches, providing supporting data and detailed experimental protocols.
Comparison of Linearity and Performance in LC-MS/MS Assays
LC-MS/MS is the most prevalent and sensitive technique for the quantification of E-10-Hydroxynortriptyline in biological matrices. The following table summarizes the linearity and performance characteristics of three distinct LC-MS/MS methods reported in the scientific literature.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.5 - 40 ng/mL[1][2][3] | 0.8 - 32 ng/mL[4] | 1.09 - 30.0 ng/mL[5] |
| Correlation Coefficient (r²) | ≥ 0.997 | Not Specified | > 0.998 |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 0.8 ng/mL | 1.09 ng/mL |
| Precision (%CV) | < 7.1% (<16% at LLOQ) | < 11% (at 1.6 ng/mL) | Meets FDA guidelines |
| Accuracy (%) | 92 - 114% | Not Specified | Meets FDA guidelines |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Internal Standard | Deuterated analog | Deuterated analog | Carbamazepine (B1668303) |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Method 1: Fast and Sensitive LC-MS/MS with Protein Precipitation
This method prioritizes high throughput and sensitivity with a straightforward sample preparation technique.
-
Sample Preparation:
-
To a plasma sample, add a protein precipitating agent such as acetonitrile (B52724).
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the clear supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Run Time: Approximately 6 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Method 2: HPLC-MS with Liquid-Liquid Extraction and Acid Dehydration
This method employs a more extensive sample clean-up process which can reduce matrix effects.
-
Sample Preparation:
-
To a 1 mL plasma sample, add a deuterium-labeled internal standard.
-
Perform a liquid-liquid extraction.
-
The 10-hydroxy metabolite undergoes acid dehydration to form the less polar 10,11-dehydronortriptyline.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase HPLC column.
-
-
Mass Spectrometry Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI).
-
Method 3: Highly Sensitive LC-MS/MS with Liquid-Liquid Extraction
This method is designed for high sensitivity in pharmacokinetic studies.
-
Sample Preparation:
-
To 250 µL of human plasma, add carbamazepine as the internal standard.
-
Perform a simple liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
Column: HyPURITY C18 column.
-
Mobile Phase: 20 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (20:80, v/v).
-
Flow Rate: 0.50 mL/min.
-
Run Time: 2.5 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Alternative Analytical Methodologies
While LC-MS/MS is the gold standard, other techniques have been explored for the analysis of nortriptyline and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been used for the analysis of 10-hydroxynortriptyline (B30761). However, a key consideration is that the calibration curves for 10-hydroxynortriptyline using this method have been reported as nonlinear. This necessitates the use of a non-linear regression model for quantification, which can be more complex than the linear models typically used in LC-MS/MS. The sample preparation for GC-MS often involves a derivatization step to increase the volatility of the analyte.
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique has been successfully applied to the quantification of the parent drug, nortriptyline. The method often requires a derivatization step to attach a fluorescent tag to the molecule, enabling sensitive detection. While sensitive for nortriptyline, the direct applicability and linearity for E-10-Hydroxynortriptyline would require specific method development and validation.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the primary analytical methods discussed.
Caption: Workflow for LC-MS/MS with Protein Precipitation.
Caption: Workflow for LC-MS/MS with Liquid-Liquid Extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography-mass spectrometry for the quantification of nortriptyline and 10-hydroxynortriptyline in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Deuterated Internal Standards in Bioanalysis: A Comparative Look at E-10-Hydroxynortriptyline D3 Methods
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount. In the quantitative analysis of drug metabolites like E-10-Hydroxynortriptyline, the choice of internal standard is a critical factor influencing method performance. This guide provides a comparative overview of analytical methods for E-10-Hydroxynortriptyline, with a focus on the specificity and selectivity imparted by the use of its deuterated analogue, E-10-Hydroxynortriptyline D3, as an internal standard.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. This is due to its chemical and physical properties being nearly identical to the analyte of interest. This similarity ensures that the SIL-IS behaves in the same manner as the analyte during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects. The result is enhanced precision and accuracy of the analytical method.
Comparative Analysis of Analytical Methodologies
Various analytical methods have been developed and validated for the quantification of 10-hydroxynortriptyline (B30761) in biological matrices, primarily human plasma and serum. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While both are powerful techniques, LC-MS/MS has become the method of choice due to its high sensitivity, specificity, and amenability to a wider range of compounds without the need for derivatization.
Here, we compare the performance of different LC-MS/MS methods for the analysis of 10-hydroxynortriptyline, highlighting the internal standard used.
| Parameter | Method 1 (LC-MS/MS with Deuterated IS) | Method 2 (LC-MS/MS with Non-Deuterated IS) | Method 3 (GC-MS with Deuterated IS) |
| Analyte | E/Z-10-Hydroxynortriptyline | 10-Hydroxynortriptyline | 10-Hydroxynortriptyline |
| Internal Standard | [2H3]10-OH-NT | Carbamazepine | Deuterated 10-hydroxynortriptyline |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2] | 1.09 ng/mL[3] | 1 ng/mL |
| Linear Range | 0.5 - 40 ng/mL[1][2] | 1.09 - 30.0 ng/mL[3] | 1 - 100 ng/mL |
| Precision (%CV) | < 7.1% (<16% at LLOQ)[1][2] | Intra- and inter-day precision met FDA guidelines[3] | < 5% |
| Accuracy (%) | 92 - 114%[1][2] | Met FDA guidelines[3] | < 5% |
| Sample Preparation | Protein Precipitation[1][2] | Liquid-Liquid Extraction[3] | Dehydration and Extraction |
Key Observations:
-
Enhanced Sensitivity: The LC-MS/MS method utilizing a deuterated internal standard demonstrates a lower LLOQ (0.5 ng/mL) compared to the method using a non-deuterated internal standard (1.09 ng/mL), indicating superior sensitivity.[1][2][3]
-
Comparable Performance: Both LC-MS/MS methods show excellent precision and accuracy, adhering to regulatory guidelines.
-
Simplified Sample Preparation: The method with the deuterated internal standard employs a simpler protein precipitation step, which can lead to higher throughput in a laboratory setting.[1][2]
The Metabolic Journey of Nortriptyline (B1679971)
E-10-Hydroxynortriptyline is a major active metabolite of nortriptyline, which itself is an active metabolite of the tricyclic antidepressant amitriptyline. The metabolic conversion is primarily carried out by cytochrome P450 enzymes in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic data and understanding potential drug-drug interactions.
Experimental Protocols: A Closer Look
To ensure the reproducibility and validity of bioanalytical data, detailed and well-documented experimental protocols are essential. Below is a representative experimental protocol for the quantification of E-10-Hydroxynortriptyline in human plasma using LC-MS/MS with a deuterated internal standard.
Experimental Workflow
Detailed Methodologies
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the specific assay).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., HyPURITY C18, 50 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[1][2][3]
-
Flow Rate: Typically around 0.5 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
E-10-Hydroxynortriptyline: The specific precursor ion (parent ion) and product ion (daughter ion) masses are selected for monitoring.
-
This compound (IS): The precursor ion will have a mass-to-charge ratio (m/z) that is 3 Da higher than the unlabeled analyte, and a specific product ion is monitored.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature are optimized to achieve the best signal-to-noise ratio for both the analyte and the internal standard.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantification of E-10-Hydroxynortriptyline in biological matrices. The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure reliable compensation for experimental variability, leading to high-quality pharmacokinetic and toxicokinetic data. For researchers in drug development, the adoption of such methods is crucial for making informed decisions about the safety and efficacy of new chemical entities.
References
- 1. Fast and sensitive LC-MS/MS assay for quantification of nortriptyline and its active metabolites E- and Z-10-hydroxynortriptyline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Nortriptyline and Its Metabolite Reference Standards
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This guide provides a comprehensive comparison of commercially available reference standards for the tricyclic antidepressant nortriptyline (B1679971) and its primary metabolites: (E)-10-hydroxynortriptyline, (Z)-10-hydroxynortriptyline, and desmethylnortriptyline. We delve into the performance characteristics of these standards in various analytical methods, offering supporting experimental data and detailed protocols to aid in your research and method validation.
Comparison of Commercially Available Reference Standards
The selection of a high-quality reference standard is a critical first step in any quantitative analysis. Several reputable suppliers offer reference materials for nortriptyline and its metabolites. While direct comparative studies are scarce, the information provided in Certificates of Analysis (CoA) and by pharmacopeias offers a basis for selection. Key parameters to consider include purity, certified concentration, and the availability of stable isotope-labeled internal standards.
| Supplier/Pharmacopeia | Product Name | Purity/Assay | Format | Notes |
| Sigma-Aldrich | Nortriptyline hydrochloride | Pharmaceutical Secondary Standard, Certified Reference Material | Neat | Traceable to USP and EP reference standards. |
| Cerilliant | Nortriptyline HCl | Certified Solution Standard[1] | Solution | Suitable for LC/MS or GC/MS applications.[1] |
| Axios Research | Nortriptyline Reference Standards | High Quality | Various | Offers pharmacopeial and non-pharmacopeial impurities, metabolites, and stable isotopes with comprehensive CoA. |
| MedChemExpress | Nortriptyline hydrochloride (Standard) | Analytical Standard | Solid | Intended for research and analytical applications. |
| Shimadzu | Nortriptyline hydrochloride salt | ≥ 98.00% | Solid | Provides a comprehensive Certificate of Analysis. |
| British Pharmacopoeia (BP) | nortriptyline hydrochloride | 87.8% of C₁₉H₂₁N | Solid | Official reference standard. |
| United States Pharmacopeia (USP) | Nortriptyline hydrochloride | Reference Standard | Solid | Globally recognized standard. |
Performance in Analytical Methods
The performance of a reference standard is ultimately demonstrated in its application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with UV or fluorescence detection are the most common techniques for the quantification of nortriptyline and its metabolites in biological matrices.
LC-MS/MS Methods
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications.
| Analyte(s) | LLOQ (ng/mL) | Linearity (ng/mL) | Precision (% CV) | Accuracy (%) | Reference |
| Nortriptyline, (E)- & (Z)-10-hydroxynortriptyline | 0.2 (NT), 0.5 (metabolites) | 0.2 - 40 | < 7.1 (< 16 at LLOQ) | 92 - 114 | |
| Nortriptyline, 10-hydroxynortriptyline | 1.09 | 1.09 - 30.0 | Meets FDA guidelines | Meets FDA guidelines | |
| Nortriptyline, 10-hydroxynortriptyline | 0.8 | 0.8 - 32 | < 11 | Not Specified |
HPLC Methods
HPLC methods, particularly with UV detection, are robust and widely used for the analysis of pharmaceutical formulations.
| Analyte(s) | LLOQ/LOD (µg/mL) | Linearity (µg/mL) | Precision (% RSD) | Accuracy (% Recovery) | Reference |
| Nortriptyline HCl | LOD: 0.1049, LOQ: 0.3180 | 2 - 12 | < 2.0 | Not Specified | |
| Nortriptyline HCl, Fluphenazine HCl | LOD: 0.72 (NT) | 5.0 - 1350.0 | Not Specified | Statistically evaluated | |
| Nortriptyline, Pregabalin, Methylcobalamin | Not Specified | Not Specified | < 2 | 100 - 105 |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of typical experimental protocols for LC-MS/MS and HPLC-UV analysis of nortriptyline and its metabolites.
Detailed Protocol for LC-MS/MS Analysis of Nortriptyline and its Metabolites in Human Plasma
-
Sample Preparation: Protein precipitation of plasma samples.
-
Chromatographic Separation:
-
Column: C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile.
-
Run Time: 6 minutes.
-
-
Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Detailed Protocol for HPLC-UV Analysis of Nortriptyline Hydrochloride in Tablets
-
Sample Preparation: Tablets are powdered, and a known amount is dissolved in a suitable diluent.
-
Chromatographic Separation:
-
Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5µm).
-
Mobile Phase: Methanol and Phosphate buffer (pH 6.3) with OPA in the ratio of 95:5 v/v.
-
Flow Rate: 1.0 ml/min.
-
-
Detection:
-
Detector: PDA detector.
-
Wavelength: 239 nm.
-
Visualizing the Metabolic Pathway and Analytical Workflow
Understanding the metabolic fate of nortriptyline and the typical workflow for its analysis is essential for researchers.
Caption: Metabolic pathway of nortriptyline.
The metabolism of amitriptyline to nortriptyline is primarily carried out by the enzyme CYP2C19. Nortriptyline is then further metabolized through several pathways. The main metabolic route is hydroxylation at the 10-position, which is primarily mediated by the highly polymorphic enzyme CYP2D6, leading to the formation of (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline. The cytochrome P450 enzyme CYP3A4 also contributes to the formation of (E)-10-hydroxynortriptyline, albeit with lower affinity. Another metabolic pathway is demethylation to form desmethylnortriptyline. The hydroxylated metabolites can then undergo phase II metabolism, such as glucuronidation by UGT enzymes, to form water-soluble conjugates that are excreted.
Caption: General analytical workflow for nortriptyline.
The analytical workflow for nortriptyline and its metabolites typically begins with sample preparation to remove interfering substances from the biological matrix. Common techniques include protein precipitation for its simplicity, or liquid-liquid extraction and solid-phase extraction for cleaner samples. Following extraction, the sample is analyzed using either HPLC or LC-MS/MS for separation of the analytes. The choice of detector depends on the required sensitivity and selectivity, with UV and fluorescence detectors being common for HPLC, and tandem mass spectrometry being essential for LC-MS/MS. The final step involves data analysis and quantification against a calibration curve prepared using a certified reference standard.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
